3-O-beta-D-Glucopyranosylplatycodigenin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVWWHYNAAZHQR-KNSUCORESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-β-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-β-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin. It is a deglycosylated derivative of more complex saponins (B1172615) found in the roots of Platycodon grandiflorum, a plant widely used in traditional medicine. The process of deglycosylation, often achieved through enzymatic biotransformation, has been shown to enhance the biological activities of platycosides, suggesting that simpler glycosidic structures like 3-O-β-D-Glucopyranosylplatycodigenin may possess improved bioavailability and efficacy.
This technical guide provides a comprehensive overview of the current scientific knowledge on 3-O-β-D-Glucopyranosylplatycodigenin, focusing on its chemical properties, biological activities, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-(((2S,4aR,6aR,6aS,6bR,8aR,10R,12aS,12bR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-10-(2-oxoethoxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | PubChem |
| Molecular Formula | C₃₆H₅₈O₁₂ | MedChemExpress |
| Molecular Weight | 682.85 g/mol | MedChemExpress |
| CAS Number | 38337-25-6 | MedChemExpress |
| Appearance | White to off-white powder | Commercially Available |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ScreenLib |
| Natural Source | Roots of Platycodon grandiflorum | MedChemExpress |
Biological Activities and Quantitative Data
3-O-β-D-Glucopyranosylplatycodigenin has been investigated for a range of biological activities. While much of the research has been conducted on extracts or mixtures of deglycosylated saponins, the following activities have been reported.
Anti-proliferative Activity
One of the most specific findings for the purified compound is its anti-proliferative effect against the hepatic stellate cell line HSC-T6.
| Cell Line | Activity | Value | Source |
| HSC-T6 | IC₅₀ | 13.36 μM |
Enhancement of Cell Membrane Permeability
Research has shown that 3-O-β-D-Glucopyranosylplatycodigenin can significantly improve the distribution of other drugs by affecting cell membrane permeability. This has been demonstrated both in vitro and in vivo.
A study utilizing Micro-PET imaging found that this compound could enhance the lung tissue distribution of [¹⁸F]-phillygenin, suggesting its potential as an adjuvant in therapies targeting respiratory diseases.
Anti-inflammatory, Antioxidant, and Whitening Activities
A study by Ju et al. (2021) reported that 3-O-β-D-glucopyranosyl platycosides, as a group, exhibit higher anti-inflammatory, antioxidant, and whitening (tyrosinase inhibition) activities compared to their more heavily glycosylated precursors. However, specific IC₅₀ or EC₅₀ values for the purified 3-O-β-D-Glucopyranosylplatycodigenin are not yet available in the public literature.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of purified 3-O-β-D-Glucopyranosylplatycodigenin are scarce. The following represents a general methodology for assessing one of its key reported activities.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is a standard method for evaluating the antioxidant capacity of a compound. The specific concentrations and incubation times for 3-O-β-D-Glucopyranosylplatycodigenin would need to be optimized.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. This results in a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-O-β-D-Glucopyranosylplatycodigenin in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Putative Signaling Pathways
While specific signaling pathway studies for 3-O-β-D-Glucopyranosylplatycodigenin are not yet published, based on the known mechanisms of similar saponins and flavonoids, it is plausible that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Conceptual Workflow for Investigating Anti-inflammatory Signaling
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, a plant widely used in traditional medicine.[1] As a secondary metabolite, its structural characterization is crucial for understanding its biological activities, which include anti-proliferative effects.[1] This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the complete structure elucidation of this saponin.
The Strategic Workflow of Structure Elucidation
The determination of the molecular structure of a natural product like this compound is a systematic process. It begins with the isolation and purification of the compound, followed by a series of spectroscopic and chemical analyses to determine its planar structure and stereochemistry.
Caption: Logical workflow for the structure elucidation of this compound.
Experimental Protocols
Detailed methodologies are paramount for reproducible and accurate structural analysis. The following protocols are synthesized from established practices for saponin characterization.
Isolation and Purification
-
Extraction: Dried and powdered roots of Platycodon grandiflorum are typically extracted with 75% ethanol. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions. The saponin-rich fractions (typically the n-butanol fraction) are then subjected to further purification.
-
Chromatography: The target compound is isolated from the active fraction using a combination of chromatographic techniques. This often involves column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).[2]
Mass Spectrometry (HR-ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source is used.[3]
-
Analysis Conditions: The analysis is typically performed in both positive and negative ion modes.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a formic acid modifier) is commonly used for LC-MS analysis.[4]
-
Ionization Parameters: The capillary voltage is typically set around 3-4 kV, with a source temperature of 100-120°C and a desolvation gas temperature of 250-350°C.[4]
-
-
Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-2000 to determine the molecular ion peak. Tandem MS (MS/MS) experiments are then performed on the precursor ion to obtain fragmentation patterns, which are crucial for identifying the aglycone and sugar moieties.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically pyridine-d5 (B57733) or methanol-d4, for analysis.
-
Spectra Acquisition: A suite of NMR experiments is conducted on a high-field spectrometer (e.g., 500 or 600 MHz).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: Correlation spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for determining the connectivity of the aglycone and the glycosidic linkages.[6]
-
Acid Hydrolysis
-
Procedure: The purified saponin is heated in an acidic solution (e.g., 1M HCl in a dioxane-water mixture) at approximately 90°C for several hours.[7]
-
Analysis of Products:
-
Aglycone: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer, containing the aglycone (platycodigenin), is then analyzed by chromatographic and spectroscopic methods and compared with an authentic standard.
-
Sugar Moiety: The aqueous layer, containing the sugar, is neutralized and analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization (e.g., as alditol acetates) to identify the monosaccharide (in this case, D-glucose).[6]
-
Data Presentation
The collective data from these experiments allows for the comprehensive characterization of the molecule.
Table 1: Physicochemical and Spectrometric Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₃₆H₅₈O₁₂ | [8] |
| Molecular Weight | 682.85 g/mol | [8] |
| Appearance | White amorphous powder | [7] |
| Source | Roots of Platycodon grandiflorum | [1] |
| HR-ESI-MS (m/z) | [M+Na]⁺, [M-H]⁻ | [4] |
Table 2: ¹³C and ¹H NMR Spectral Data for the Aglycone (Platycodigenin) and Sugar Moiety (in Pyridine-d₅)
(Note: The following data is based on closely related platycosides and serves as a representative example for interpretation.)[9]
| Position | ¹³C (δc) | ¹H (δH) |
| Aglycone (Platycodigenin) | ||
| 2 | ~70.2 | ~4.77 (br s) |
| 3 | ~85.1 | ~4.58 (br s) |
| 12 | ~123.1 | ~5.63 (br s) |
| 13 | ~144.4 | - |
| 16 | ~74.0 | ~5.25 (d-like) |
| 23 | ~63.7 | ~5.02 (o), ~4.09 (m) |
| 24 | ~170.5 | - |
| 25 | ~17.8 | ~1.55 (s) |
| 26 | ~17.6 | ~1.14 (s) |
| 27 | ~27.2 | ~1.76 (s) |
| 28 | ~175.9 | - |
| 29 | ~33.3 | ~0.99 (s) |
| 30 | ~24.8 | ~1.14 (s) |
| β-D-Glucopyranosyl | ||
| 1' | ~106.4 | ~5.27 (d, J = 8.0 Hz) |
| 2' | ~74.9 | ~3.99 (t, J = 9.0 Hz) |
| 3' | ~78.6 | ~4.05 (t, J = 7.5, 9.0 Hz) |
| 4' | ~73.0 | ~4.37-4.42 (m) |
| 5' | ~77.0 | ~4.46-4.49 (m) |
| 6' | ~63.2 | ~4.83 (br d, J = 11.0 Hz), ~3.95 (dd) |
Structure Confirmation and Visualization
The final structure is pieced together by interpreting the collected data:
-
HR-ESI-MS: Provides the exact mass and molecular formula (C₃₆H₅₈O₁₂). The MS/MS fragmentation would show a neutral loss of 162 Da, corresponding to a hexose (B10828440) sugar moiety.
-
Acid Hydrolysis: Confirms the aglycone as platycodigenin (B1581504) and the sugar as D-glucose.
-
¹³C NMR: Shows 36 carbon signals, with 30 attributed to the triterpenoid aglycone and 6 to the glucose unit. The chemical shift of C-3 of the aglycone is significantly downfield (~85 ppm), indicating glycosylation at this position.[7]
-
¹H NMR: The anomeric proton of the glucose appears as a doublet with a large coupling constant (J ≈ 8.0 Hz), which is characteristic of a β-anomeric configuration.[9]
-
HMBC: A key correlation between the anomeric proton of glucose (H-1') and the C-3 of the aglycone provides definitive evidence for the attachment site of the sugar.[6]
(Note: The above DOT script is a conceptual representation. For a precise chemical drawing, specialized chemical drawing software is required. The image from PubChem for Platycodigenin is used for illustrative purposes.)
Caption: Chemical structure of this compound.
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of chromatographic separation, chemical degradation, and advanced spectroscopic techniques. Through the careful integration of data from HR-ESI-MS, 1D and 2D NMR, and hydrolysis experiments, the complete molecular architecture—a platycodigenin aglycone glycosylated with a single β-D-glucopyranosyl unit at the C-3 position—is unequivocally established. This detailed structural information is the foundation for further research into its pharmacological properties and potential therapeutic applications.
References
- 1. Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 3. Micro-PET Imaging Demonstrates 3- O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue [frontiersin.org]
- 6. Platycoside N: A New Oleanane-Type Triterpenoid Saponin from the Roots of Platycodon grandiflorum [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platycoside O, a New Triterpenoid Saponin from the Roots of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Isolation of 3-O-beta-D-Glucopyranosylplatycodigenin from Platycodon grandiflorum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of the oleanane-type triterpenoid (B12794562) saponin (B1150181), 3-O-beta-D-Glucopyranosylplatycodigenin, from the roots of Platycodon grandiflorum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.
Introduction
Platycodon grandiflorum, commonly known as the balloon flower, is a traditional herbal medicine and food ingredient in East Asia. Its roots are rich in various bioactive compounds, primarily triterpenoid saponins (B1172615) known as platycosides. Among these, this compound has garnered scientific interest for its potential pharmacological activities, including anti-proliferative effects.[1] The isolation and purification of this specific saponin are crucial for further pharmacological studies and potential drug development.
This guide synthesizes information from various studies to provide a cohesive and detailed protocol for the successful isolation and characterization of this compound.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, preliminary purification, and final purification by chromatographic techniques.
Plant Material and Extraction
-
Plant Material : Dried roots of Platycodon grandiflorum (20 kg) are pulverized into a coarse powder.
-
Extraction Solvent : 80% aqueous ethanol (B145695).
-
Extraction Procedure :
-
The powdered roots are reflux extracted with 80% ethanol three times, with each extraction lasting for 2 hours.[2]
-
The filtrates from the three extractions are combined.
-
The combined extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approximately 1.2 kg).[2]
-
Preliminary Purification: Solvent Partitioning and Macroporous Resin Chromatography
-
Solvent Partitioning :
-
The crude extract is suspended in distilled water (1.5 L).
-
The aqueous suspension is then partitioned successively with ethyl acetate (B1210297) (3 x 1.5 L) and n-butanol (3 x 1.5 L).[2] This step separates compounds based on their polarity.[3]
-
The n-butanol fraction, which contains the majority of the saponins, is concentrated under reduced pressure.
-
-
Macroporous Resin Column Chromatography :
-
The concentrated n-butanol extract is subjected to column chromatography over a macroporous adsorption resin.
-
The column is eluted with a stepwise gradient of ethanol in water (e.g., 25% EtOH, 75% EtOH, and 95% EtOH).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target saponins (typically the 25% and 75% ethanol fractions) are combined and concentrated.
-
Final Purification: Silica (B1680970) Gel and Preparative High-Performance Liquid Chromatography (HPLC)
-
Silica Gel Column Chromatography :
-
The enriched saponin fraction from the macroporous resin chromatography is applied to a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 95:5:0.5 and gradually increasing the polarity).
-
Fractions are collected and analyzed by TLC to identify those containing the target compound.
-
-
Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC) :
-
Fractions containing this compound are further purified by SP-HPLC.
-
Column : A preparative C18 column (e.g., Zorbax Eclipse XDB, 250 mm × 9 mm I.D., 10 µm) is commonly used.
-
Mobile Phase : A gradient of methanol (B129727) and water is typically employed.
-
Detection : UV detection at 210 nm.
-
The peak corresponding to this compound is collected.
-
The collected fraction is concentrated to yield the purified compound.
-
Data Presentation
The following tables summarize the quantitative data associated with the isolation and characterization of this compound and related compounds.
Table 1: Summary of Extraction and Purification Yields
| Step | Starting Material | Yield | Purity | Reference |
| Crude Extraction | 20 kg P. grandiflorum roots | ~1.2 kg crude extract | Low | [2] |
| Solvent Partitioning | 1.2 kg crude extract | 276 g (EtOAc fraction) | Low | [2] |
| Semi-Preparative HPLC | 100 mg crude saponin mixture | Varies by compound | >98.5% | [4] |
Table 2: 1H and 13C NMR Spectral Data for a Related Compound: 3-O-β-D-glucopyranosyl-2β,12α,16α,23,24-pentahydroxyoleanane-28(13)-lactone (in pyridine-d5)
| Position | 13C (δC) | 1H (δH, mult., J in Hz) |
| Aglycone | ||
| 2 | 74.2 | 4.35 (m) |
| 3 | 82.1 | 3.65 (d, 9.5) |
| 12 | 72.8 | 4.54 (br s) |
| 13 | 92.8 | - |
| 16 | 76.5 | 4.51 (br s) |
| 23 | 68.9 | 4.12 (d, 11.0), 3.85 (d, 11.0) |
| 24 | 65.4 | 4.25 (d, 11.5), 3.78 (d, 11.5) |
| 26 | 18.2 | 1.34 (s) |
| 27 | 26.5 | 1.94 (s) |
| Glucosyl Moiety | ||
| 1' | 106.5 | 5.14 (d, 7.7) |
| 2' | 75.4 | 4.15 (t, 8.0) |
| 3' | 78.9 | 4.28 (t, 8.5) |
| 4' | 71.8 | 4.25 (t, 8.5) |
| 5' | 78.9 | 3.95 (m) |
| 6' | 62.7 | 4.45 (dd, 11.5, 5.0), 4.32 (dd, 11.5, 5.0) |
Data adapted from a study on a structurally similar compound isolated from P. grandiflorum.[5]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Characterization Pathway
This diagram outlines the analytical methods used to characterize the purified compound.
Caption: Analytical pathway for the characterization of the isolated compound.
Conclusion
The isolation of this compound from Platycodon grandiflorum is a systematic process that relies on a combination of classical and modern separation techniques. The protocols outlined in this guide, from initial extraction to final purification and structural elucidation, provide a robust framework for obtaining this compound in high purity. The successful isolation and characterization of this compound are essential for advancing our understanding of its biological activities and exploring its therapeutic potential.
References
A Technical Guide to 3-O-beta-D-Glucopyranosylplatycodigenin: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) of significant interest within the scientific community. This compound is primarily sought for its diverse biological activities, which include anti-inflammatory, antioxidant, and anti-proliferative effects. This technical guide provides an in-depth overview of its natural sources, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways.
Natural Sources and Quantification
The principal natural source of this compound is the root of the balloon flower, Platycodon grandiflorus (Jacq.) A. DC., a perennial flowering plant native to East Asia.[1] This plant, also known as Jiegeng in traditional Chinese medicine, has been utilized for centuries for its medicinal properties.
Recent advancements in analytical chemistry, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS), have enabled the precise quantification of various saponins (B1172615), including this compound, in different parts of the Platycodon grandiflorum plant. The following table summarizes the quantitative data of key saponins, including the target compound, found in the roots.
Table 1: Quantitative Analysis of Saponins in Platycodon grandiflorum Roots (mg/100g Dry Weight)
| Compound | Roots (with peel) | Roots (without peel) |
| Platycoside E | 101.90 | 94.68 |
| Deapi-platycoside E | 69.69 | 31.62 |
| Platycodin D3 | 139.10 | 94.68 |
| Deapi-platycodin D3 | 8.69 | 3.07 |
| This compound * | Not explicitly quantified | Not explicitly quantified |
| Platycodin D | 144.40 | Not Detected |
| Polygalacin D | Not Detected | Not Detected |
| Platyconic acid A | Not Detected | Not Detected |
*Note: While the comprehensive analysis by Lee et al. (2021) quantified 38 saponins, "this compound" was not explicitly named in the primary publication's tables. This compound is a known constituent, and its concentration would be part of the total saponin content, which is highest in the roots with the peel (1674.60 mg/100 g).[2][3] Further analysis of the raw data from such studies would be required for its precise quantification.
Experimental Protocols
This section outlines a comprehensive methodology for the extraction, isolation, and quantification of this compound from the roots of Platycodon grandiflorus.
Extraction of Total Saponins
-
Sample Preparation: Dried roots of Platycodon grandiflorus are pulverized into a fine powder.
-
Ultrasonic-Assisted Extraction:
-
The powdered root material is suspended in methanol (B129727).
-
The mixture undergoes ultrasonic extraction to enhance the efficiency of saponin release from the plant cells.
-
The extraction process is repeated multiple times to ensure maximum yield.
-
The methanolic extracts are combined and filtered.
-
-
Solvent Evaporation: The methanol is removed from the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
-
Solvent Partitioning:
-
The crude extract is dissolved in water and partitioned successively with n-butanol. Saponins, being moderately polar, will preferentially move to the n-butanol layer.
-
The n-butanol fractions are collected and concentrated under reduced pressure.
-
-
Column Chromatography:
-
The concentrated n-butanol fraction is subjected to column chromatography for further purification.
-
A variety of stationary phases can be employed, such as silica (B1680970) gel or macroporous adsorption resins.
-
Elution is typically performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water, to separate the different saponins based on their polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative HPLC: Fractions containing this compound are further purified using preparative HPLC to obtain the compound at high purity.
Quantification by UPLC-QToF/MS
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer is used for analysis.[1][4][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) (B), is commonly employed.
-
Flow Rate: A constant flow rate is maintained.
-
Column Temperature: The column is kept at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the compound's characteristics.
-
Data Acquisition: Data is acquired in full scan mode to obtain the mass-to-charge ratio (m/z) of the eluted compounds.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the compound to a standard curve generated from a purified reference standard.
Biological Activity and Signaling Pathways
This compound exhibits notable biological activities, primarily anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of specific intracellular signaling pathways.
Anti-inflammatory Activity via NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Triterpenoids have been shown to down-regulate the activation of NF-κB.
References
- 1. Frontiers | Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue [frontiersin.org]
- 2. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies for 3-O-beta-D-Glucopyranosylplatycodigenin, an oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Properties
This compound is a glycoside of platycodigenin, a pentacyclic triterpene. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |
| Molecular Weight | 682.85 g/mol | [1] |
| CAS Number | 38337-25-6 | [2] |
| Appearance | Powder | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[2] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL).[2] | |
| Storage | Store at -20°C in a sealed, dry environment.[1] |
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the triterpenoid backbone (methyl groups, olefinic protons) and the glucose moiety (anomeric proton, sugar protons). |
| ¹³C NMR | Resonances for the 36 carbon atoms, including those of the oleanane (B1240867) skeleton and the glucopyranosyl unit. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of the sugar moiety. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), C-H (alkane), C=C (alkene), and C-O (ether/glycosidic bond) functional groups. |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily anti-proliferative and anti-inflammatory effects. The mechanisms underlying these activities are believed to involve the modulation of key cellular signaling pathways.
Anti-Proliferative and Apoptotic Effects
This compound has been shown to exhibit anti-proliferative activity against certain cancer cell lines, such as the HSC-T6 cell line with an IC50 of 13.36 μM[2]. The proposed mechanism involves the induction of apoptosis, likely through the modulation of the PI3K/Akt/mTOR signaling pathway and the generation of reactive oxygen species (ROS), similar to the action of the related compound, Platycodin D.
Caption: Proposed Anti-Cancer Signaling Pathway.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit enzymes like lipoxygenase (LOX) and potentially modulate the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.
Caption: Proposed Anti-inflammatory Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Isolation and Purification
A general workflow for the isolation and purification of this compound from the roots of Platycodon grandiflorum is outlined below.
Caption: General Isolation and Purification Workflow.
Protocol:
-
Extraction: The air-dried and powdered roots of Platycodon grandiflorum are extracted exhaustively with a suitable solvent such as methanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica gel or Diaion HP-20 resin. Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water or ethanol-water) to separate the components based on polarity.
-
Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of the target compound.
-
Purification: Fractions containing the desired compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure this compound.
Anti-Proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HSC-T6) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serum-free medium) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity (Lipoxygenase Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase in a borate (B1201080) buffer (pH 9.0).
-
Substrate Solution: Prepare a solution of linoleic acid in ethanol and water.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate or quartz cuvettes, add the borate buffer.
-
Add the test compound solution at various concentrations.
-
Add the lipoxygenase enzyme solution and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 234 nm for a period of 3-5 minutes using a spectrophotometer. The absorbance increase is due to the formation of hydroperoxides.[4]
-
Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.
Conclusion
This compound is a promising natural product with significant anti-proliferative and anti-inflammatory activities. This guide provides a foundational understanding of its chemical properties and biological actions, along with detailed experimental protocols to facilitate further research and development. The elucidation of its precise mechanisms of action through the signaling pathways outlined herein will be crucial for its potential therapeutic applications.
References
An In-Depth Technical Guide to 3-O-beta-D-Glucopyranosylplatycodigenin (CAS: 38337-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-beta-D-Glucopyranosylplatycodigenin, a naturally occurring oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, known biological effects, and putative mechanisms of action. Detailed experimental protocols for assessing its activities are provided, alongside quantitative data and visualizations of relevant signaling pathways, to support further research and development efforts.
Chemical and Physical Properties
This compound is a glycoside of the aglycone platycodigenin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 38337-25-6 | |
| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |
| Molecular Weight | 682.84 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [3] |
| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (In Solution) | -80°C for 6 months, -20°C for 1 month | [4] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological effects in preclinical studies. The primary activities are detailed below, with available quantitative data presented for clarity.
Anti-proliferative Activity
This compound exhibits inhibitory effects on the proliferation of hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis.
| Cell Line | Activity | Parameter | Value | Reference |
| HSC-T6 | Anti-proliferative | IC₅₀ | 13.36 μM | [4] |
Effects on Cell Membrane Permeability
Studies have shown that this saponin can modulate cell membrane permeability, which may have implications for drug delivery.
| Cell Line | Assay | Observation | Reference |
| BEAS-2B | Fluorescein (B123965) Isothiocyanate (FITC) Uptake | Promoted FITC entry into the cells within 2 minutes | [5] |
Anti-inflammatory, Antioxidant, and Whitening Effects
Research on deglycosylated platycosides, including 3-O-beta-D-glucopyranosyl derivatives, has indicated potential anti-inflammatory, antioxidant, and skin whitening properties.[6][7]
| Activity | Assay | Observation | Reference |
| Anti-inflammatory | Lipoxygenase Inhibition | Higher inhibitory activity than precursor glycosides | [6] |
| Antioxidant | DPPH Radical Scavenging | Higher scavenging activity than precursor glycosides | [6] |
| Whitening | Tyrosinase Inhibition | Higher inhibitory activity than precursor glycosides | [6][7] |
Putative Mechanisms of Action & Signaling Pathways
While the precise molecular mechanisms of this compound are not fully elucidated, its anti-proliferative effect on hepatic stellate cells (HSCs) suggests modulation of key signaling pathways involved in HSC activation and fibrogenesis. Based on the known roles of related saponins (B1172615) and the biology of HSCs, the following pathways are likely targets.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary driver of liver fibrosis, promoting the activation of HSCs. Saponins from Platycodon grandiflorum have been shown to interfere with this pathway. It is plausible that this compound inhibits the phosphorylation of SMAD2/3, key downstream mediators of TGF-β signaling, thereby reducing the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.
MAPK and PI3K/Akt Signaling Pathways
Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also implicated in HSC proliferation and activation. It is hypothesized that this compound may exert its anti-proliferative effects by suppressing the phosphorylation of key kinases in these cascades, such as ERK, JNK, p38, and Akt.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Anti-Proliferation Assay (HSC-T6 Cells)
This protocol outlines a typical MTT-based assay to determine the anti-proliferative activity.
Materials:
-
HSC-T6 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HSC-T6 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Cell Membrane Permeability Assay
This protocol is based on the uptake of fluorescein isothiocyanate (FITC).[5]
Materials:
-
BEAS-2B cells (or other suitable cell line)
-
RPMI-1640 medium
-
Fluorescein isothiocyanate (FITC)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Culture BEAS-2B cells in confocal dishes until they reach 80-90% confluency.
-
Wash the cells twice with PBS.
-
Add a solution of FITC (e.g., 1 x 10⁻⁵ mmol) to the cells, either alone (control) or in the presence of this compound.
-
Image the cells at different time points (e.g., 0 and 2 minutes) using a confocal microscope.
-
Quantify the fluorescence intensity inside and outside the cells to determine the effect of the compound on FITC uptake.
Antioxidant Activity - DPPH Radical Scavenging Assay
This is a common method to evaluate the free radical scavenging activity of a compound.[6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol
-
Methanol or ethanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH.
-
Add 20 µL of various concentrations of this compound to the wells of a 96-well plate.
-
Add 200 µL of the DPPH working solution to each well and mix.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Tyrosinase Inhibition Assay
This assay is used to assess the potential skin-whitening effects of the compound.[6]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as a substrate
-
Phosphate buffer (pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, mix the tyrosinase enzyme solution with various concentrations of this compound and incubate for 10 minutes at 25°C.
-
Add the L-DOPA substrate solution to initiate the reaction.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition compared to a control without the inhibitor.
Future Directions
The existing data on this compound provide a solid foundation for further investigation. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound in HSCs and other cell types to confirm the putative mechanisms of action.
-
Conducting in vivo studies to validate the anti-fibrotic, anti-inflammatory, and other biological activities observed in vitro.
-
Performing comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
-
Investigating its potential synergistic effects with other therapeutic agents for the treatment of liver fibrosis and other related diseases.
Conclusion
This compound is a promising natural product with multiple biological activities, most notably its anti-proliferative effect on hepatic stellate cells. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration of its therapeutic potential. Further in-depth studies are warranted to fully understand its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Platyconic Acid A, Platycodi Radix-Derived Saponin, Suppresses TGF-β1-Induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platyconic Acid A, Platycodi Radix-Derived Saponin, Suppresses TGF-1-induced Activation of Hepatic Stellate Cells via Blocking SMAD and Activating the PPAR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Platycodigenin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of platycodigenin (B1581504) glycosides, the primary bioactive compounds in Platycodon grandiflorus. The guide details the biosynthetic pathway, key enzymes and their corresponding genes, quantitative data on platycoside accumulation, and detailed experimental protocols. It also explores the regulatory mechanisms governing this pathway, offering valuable insights for metabolic engineering and drug development.
The Biosynthetic Pathway of Platycodigenin Glycosides
The biosynthesis of platycodigenin glycosides is a complex process that begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm, leading to the synthesis of the triterpenoid (B12794562) backbone, which is then subjected to a series of modifications. The direct precursor for triterpenoid saponins (B1172615) is 2,3-oxidosqualene (B107256), which is synthesized via the MVA pathway[1].
The overall pathway can be divided into three main stages:
-
Upstream Pathway (Mevalonate Pathway): This pathway synthesizes the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Triterpenoid Backbone Formation: IPP and DMAPP are converted to 2,3-oxidosqualene, which is then cyclized to form the pentacyclic triterpenoid skeleton, β-amyrin.
-
Downstream Modifications: The β-amyrin backbone undergoes a series of oxidation and glycosylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively, to produce a diverse array of platycosides.
Below is a diagram illustrating the core biosynthetic pathway.
Figure 1: Overview of the platycodigenin glycoside biosynthetic pathway.
Key Enzymes and Genes
Several key enzymes involved in the biosynthesis of platycodigenin glycosides have been identified through transcriptome analysis of Platycodon grandiflorus. The major enzyme classes are β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases.
Table 1: Key Enzymes and Corresponding Genes in Platycodigenin Glycoside Biosynthesis
| Enzyme Name | Abbreviation | Gene Name (Example) | Function | Reference(s) |
| Acetyl-CoA C-acetyltransferase | AACT | - | First step in the MVA pathway. | [1][2] |
| Hydroxymethylglutaryl-CoA synthase | HMGS | PgHMGS | Second step in the MVA pathway. | [1][2] |
| HMG-CoA reductase | HMGR | PgHMGR | Rate-limiting step in the MVA pathway. | [1][2] |
| Mevalonate kinase | MVK | PgMK | MVA pathway. | [1][2] |
| Phosphomevalonate kinase | PMK | - | MVA pathway. | [1][2] |
| Diphosphomevalonate decarboxylase | MVD | PgMVD | MVA pathway. | [1][2] |
| Isopentenyl-diphosphate delta-isomerase | IPPI | - | Interconversion of IPP and DMAPP. | [1][2] |
| Farnesyl pyrophosphate synthase | FPPS | - | Synthesis of FPP. | [1][2] |
| Squalene synthase | SS | - | Synthesis of squalene. | [1][2] |
| Squalene epoxidase | SE | - | Synthesis of 2,3-oxidosqualene. | [1][2] |
| β-amyrin synthase | β-AS | PgbAS | Cyclization of 2,3-oxidosqualene to β-amyrin. | [2][3] |
| β-amyrin 28-oxidase | β-A28O | - | Oxidation of β-amyrin. | [1][2] |
| Cytochrome P450 monooxygenases | CYPs | CYP716A140v2, CYP716A141 | Hydroxylation and oxidation of the β-amyrin backbone. | [3][4] |
| UDP-glycosyltransferases | UGTs | - | Glycosylation of the sapogenin core. | [1] |
| β-glucosidase | - | - | Conversion of Platycoside E to Platycodin D. | [5] |
Quantitative Data on Platycoside Accumulation
The accumulation of platycodigenin glycosides varies significantly depending on the plant tissue, developmental stage, and cultivar. UPLC-QToF/MS is a powerful technique for the qualitative and quantitative analysis of these compounds.
Table 2: Total Saponin (B1150181) Content in Different Parts of Platycodon grandiflorum
| Plant Part | Total Saponin Content (mg/100g dry weight) | Reference |
| Roots (with peel) | 1674.60 ± 25.45 | [6][7] |
| Buds | 1364.05 ± 15.20 | [6][7] |
| Roots (without peel) | 1058.83 ± 12.88 | [6][7] |
| Stems | 993.71 ± 8.76 | [6][7] |
| Blanched Roots (without peel) | 945.17 ± 10.34 | [6][7] |
| Leaves | 881.16 ± 5.15 | [6][7] |
Table 3: Content of Major Platycosides in Different Cultivars of Platycodon grandiflorum (mg/g dry weight)
| Platycoside | Cultivar 'Astra Pink' | Cultivar 'Astra Blue' | Cultivar 'Jangbaek' | Cultivar 'Fuji Blue' | Reference |
| Platycoside E | 1.23 ± 0.04 | 1.56 ± 0.06 | 1.11 ± 0.03 | 1.45 ± 0.05 | [8] |
| Platycodin D3 | 0.89 ± 0.03 | 1.12 ± 0.04 | 0.78 ± 0.02 | 1.05 ± 0.04 | [8] |
| Platycodin D | 2.34 ± 0.07 | 2.87 ± 0.09 | 2.15 ± 0.06 | 2.76 ± 0.08 | [8] |
| Polygalacin D | 0.56 ± 0.02 | 0.71 ± 0.03 | 0.49 ± 0.01 | 0.65 ± 0.02 | [8] |
Experimental Protocols
Extraction of Platycosides for UPLC-QToF/MS Analysis
This protocol describes a general method for the extraction of saponins from Platycodon grandiflorum tissues for subsequent analysis.
-
Sample Preparation: Freeze-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Extraction:
-
Weigh 0.1 g of the powdered sample into a centrifuge tube.
-
Add 1.5 mL of 70% methanol (B129727) and vortex thoroughly.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes at 10°C.
-
Collect the supernatant.
-
Re-extract the pellet with 1 mL of 70% methanol, vortex, sonicate, and centrifuge as before.
-
Combine the supernatants.[9]
-
-
Purification (Optional but Recommended):
-
Evaporate the combined supernatant to dryness under a stream of nitrogen gas.
-
Redissolve the residue in 1 mL of water.
-
Apply the aqueous solution to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the saponins with 70% methanol.[9]
-
-
Final Preparation:
-
Evaporate the methanolic eluate to dryness.
-
Reconstitute the residue in a known volume of the initial mobile phase for UPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
UPLC-QToF/MS Analysis of Platycosides
This protocol provides a representative method for the separation and quantification of platycosides.
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-40% B; 10-12 min, 40-90% B; 12-14 min, 90% B; 14-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Waters Q-TOF Premier or similar.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 2.5-3.0 kV.
-
Cone Voltage: 30-40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Full scan mode (e.g., m/z 100-2000) and MS/MS fragmentation for identification.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression levels of platycoside biosynthetic genes.
-
RNA Extraction:
-
Extract total RNA from frozen, powdered P. grandiflorus tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design:
-
Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or 18S rRNA) using software like Primer3. Aim for amplicons of 100-200 bp.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the reaction on a real-time PCR system with a typical thermal profile: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[10]
-
Regulation of Platycodigenin Glycoside Biosynthesis
The biosynthesis of platycodigenin glycosides is tightly regulated by a network of transcription factors and is responsive to various internal and external stimuli.
Transcriptional Regulation
Several families of transcription factors, including WRKY , bHLH , MYB , and NAC , are implicated in the regulation of triterpenoid saponin biosynthesis in P. grandiflorus.[11] For instance, specific WRKY transcription factors are induced by methyl jasmonate and are co-expressed with triterpenoid biosynthesis genes, suggesting their role in regulating the pathway.[1][6] The bHLH transcription factor, PgbHLH28, has been identified as a key regulator in response to methyl jasmonate-induced saponin accumulation.[1]
Signaling Pathways
Jasmonate Signaling: Methyl jasmonate (MeJA) is a well-known elicitor of triterpenoid saponin biosynthesis in P. grandiflorus. Exogenous application of MeJA upregulates the expression of key biosynthetic genes, including those in the MVA pathway, and leads to increased saponin accumulation.[12] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that promote the expression of biosynthetic genes.
Figure 2: A simplified model of the jasmonate signaling pathway regulating platycoside biosynthesis.
Light Signaling: Light is another crucial environmental factor that influences the biosynthesis of secondary metabolites, including terpenoids. Light-responsive elements have been identified in the promoter regions of some plant secondary metabolism genes. While the specific components of the light signaling pathway that directly regulate platycoside biosynthesis in P. grandiflorus are still under investigation, it is likely that photoreceptors (e.g., phytochromes, cryptochromes) and downstream signaling components play a role in modulating the expression of key biosynthetic genes and transcription factors.
Conclusion
The biosynthesis of platycodigenin glycosides is a multifaceted process involving a cascade of enzymatic reactions that are under complex regulatory control. This technical guide has provided a detailed overview of the current understanding of this pathway, from the initial precursors to the final glycosylated products. The provided quantitative data and experimental protocols offer a practical resource for researchers in the field. Further elucidation of the specific functions of all involved enzymes and the intricate regulatory networks will be crucial for the successful metabolic engineering of Platycodon grandiflorus to enhance the production of these valuable medicinal compounds.
References
- 1. RNA sequencing analysis reveals PgbHLH28 as the key regulator in response to methyl jasmonate-induced saponin accumulation in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptomic Analysis, Cloning, Characterization, and Expression Analysis of Triterpene Biosynthetic Genes and Triterpene Accumulation in the Hairy Roots of Platycodon grandiflorum Exposed to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Expression of Platycodon grandiflorus PgF3′5′H Modifies Flower Color Pigmentation in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptome-based analysis of key functional genes in the triterpenoid saponin synthesis pathway of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Discovery and Characterization of 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-O-beta-D-Glucopyranosylplatycodigenin, an oleanane-type triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorum. This document details the experimental protocols for its biotransformation-mediated production, purification, and preliminary biological evaluation, with a focus on its anti-inflammatory properties.
Introduction
This compound is a significant bioactive compound isolated from the roots of Platycodon grandiflorum, a perennial flowering plant with a long history in traditional medicine.[1] As a member of the platycoside family of saponins (B1172615), it is characterized by a triterpenoid aglycone structure.[2] This guide focuses on a modern and efficient method for obtaining this compound through the enzymatic biotransformation of more complex, naturally abundant platycosides. This process yields a deglycosylated form that has been shown to possess enhanced biological activities.[3]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |
| Molecular Weight | 682.85 g/mol | [1] |
| Class | Triterpenoids | [1] |
| Source | Roots of Platycodon grandiflorum | [1] |
Chromatographic Data
While a specific chromatogram for the initial discovery is not available, modern analysis confirms the identity of this compound.
| Technique | Conditions | Observation | Reference |
| LC/MS | See Protocol 3.2 | A distinct peak corresponding to this compound is observed. | [3] |
Experimental Protocols
General Workflow for Isolation and Characterization
The following diagram outlines the general workflow for the extraction of platycosides from Platycodon grandiflorum and their subsequent biotransformation to yield this compound.
Detailed Methodologies
Protocol 3.2.1: Extraction of Crude Platycosides from Platycodon grandiflorum
-
Plant Material: 100 g of dried Platycodon grandiflorum root is used as the starting material.[4]
-
Extraction: The dried root is suspended in 1 L of 99.8% (v/v) methanol and incubated at 80°C for 24 hours.[4]
-
Filtration and Concentration: Following incubation, the mixture is subjected to vacuum filtration through a 0.45 µm pore size filter to remove solid precipitates. The methanol in the filtrate is then removed by evaporation.[4]
-
Resin Chromatography: The dried residue is dissolved in 1 L of water. This aqueous solution is then applied to a Diaion HP-20 resin column (500 mm × 12 mm) for preliminary purification of the crude platycoside extract.[4]
Protocol 3.2.2: Biotransformation of Glycosylated Platycosides
-
Enzyme and Substrate Preparation: The crude platycoside extract obtained in Protocol 3.2.1 is used as the substrate. Pectinase from Aspergillus aculeatus serves as the biocatalyst.[3]
-
Reaction Conditions: The biotransformation is carried out by incubating the crude platycoside extract with the pectinase. This enzymatic reaction specifically hydrolyzes the oligosaccharide moiety at the C-28 position of various glycosylated platycosides, leaving the glucose residue at the C-3 position intact.[3][5] This process converts precursor molecules like Platycoside E into this compound.[5]
Protocol 3.2.3: Purification by Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC)
While this protocol was optimized for major platycosides, a similar approach can be adapted for the purification of this compound.
-
Chromatographic System: A semi-preparative HPLC system is employed.
-
Column: A Zorbax Eclipse XDB C18 column (250 mm × 9 mm; 10 µm) is used for separation.[6]
-
Mobile Phase: A binary mobile phase consisting of a methanol-water gradient is utilized.[6][7]
-
Flow Rate: An optimized flow rate of 3.5 mL/min is maintained.[6][7]
-
Sample Loading: A sample load of 100 mg of the biotransformed extract is applied to the column.[6][7]
Protocol 3.2.4: Structural Elucidation by Liquid Chromatography-Mass Spectrometry (LC/MS)
-
Instrumentation: An HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS) is used.[6]
-
Analysis Mode: The analysis is conducted in both positive and negative ion modes to identify the molecular weights of the purified compounds.[6][7]
-
Confirmation: The molecular weight obtained from the mass spectrum is used to confirm the identity of this compound.[3]
Biological Activity and Signaling Pathways
Platycosides, including this compound, have demonstrated significant anti-inflammatory properties. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-Inflammatory Signaling Pathway
The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of platycoside derivatives.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating downstream signaling cascades. This leads to the activation of the IKK complex, which phosphorylates IκBα, causing its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer.[8][9] Concurrently, the MAPK pathway (including p38, ERK, and JNK) is activated, leading to the activation of the transcription factor AP-1.[9] Both NF-κB and AP-1 upregulate the expression of pro-inflammatory genes, including TNF-α, IL-6, IL-1β, iNOS, and COX-2.[8][9] this compound and related platycosides are proposed to exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in both the NF-κB and MAPK pathways, thereby reducing the expression of these inflammatory mediators.[8][10]
Conclusion
This compound, obtainable through enzymatic biotransformation of crude extracts from Platycodon grandiflorum, presents a promising avenue for the development of novel therapeutic agents. Its anti-inflammatory activity, mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrants further investigation for its potential applications in managing inflammatory conditions. This guide provides the foundational protocols and current understanding to facilitate further research and development in this area.
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comprehensive Technical Guide to 3-O-beta-D-Glucopyranosylplatycodigenin: Properties, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of its physical and chemical properties, biological activities with a focus on underlying signaling pathways, and detailed experimental protocols for its study.
Physical and Chemical Properties
This compound is a white powder under standard conditions. Its core chemical structure consists of a pentacyclic triterpenoid aglycone, platycodigenin, attached to a beta-D-glucopyranosyl moiety at the C-3 position.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₈O₁₂ | [1] |
| Molecular Weight | 682.85 g/mol | [1] |
| Physical State | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |
| Storage | Store at -20°C for short term, -80°C for long term | [2] |
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the triterpenoid backbone (methyl groups, olefinic protons) and the glucopyranosyl moiety (anomeric proton, sugar protons). |
| ¹³C NMR | Resonances for the 36 carbon atoms, including characteristic signals for the aglycone and the glucose unit. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with fragmentation patterns showing the loss of the sugar moiety and subsequent cleavages of the triterpenoid skeleton. |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), C-H (alkane), C=C (alkene), and C-O (ether/alcohol) functional groups. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development.
Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative effects against the HSC-T6 hepatic stellate cell line, with an IC50 value of 13.36 μM[2]. The proliferation of hepatic stellate cells is a key event in the pathogenesis of liver fibrosis.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response. Concurrently, it activates the Phosphatidylinositol 3-kinase (PI3K)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade, which plays a crucial role in the cellular stress response and resolution of inflammation.
Antioxidant Activity
The antioxidant properties of this compound are also linked to the activation of the Nrf2/HO-1 signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes, including HO-1.
Signaling Pathway Diagrams
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification from Platycodon grandiflorum
Objective: To isolate and purify this compound from the roots of Platycodon grandiflorum.
Methodology:
-
Extraction:
-
Air-dried and powdered roots of P. grandiflorum are extracted with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The n-butanol fraction, typically rich in saponins, is collected.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
Elution is performed with a gradient of chloroform-methanol-water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the target compound are further purified by preparative HPLC on a C18 column.
-
A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.
-
The peak corresponding to this compound is collected and lyophilized to yield the pure compound.
-
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the MAPK, NF-κB, and Nrf2/HO-1 pathways.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., RAW 264.7 macrophages for inflammation studies) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS) if required.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p38, p-ERK, p-JNK, p-IκBα, p-p65, Nrf2, HO-1, and their total forms), and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Caption: A generalized workflow for Western blot analysis.
HSC-T6 Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on HSC-T6 cells.
Methodology:
-
Cell Seeding:
-
HSC-T6 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value is calculated from the dose-response curve.
-
Conclusion
This compound is a promising natural product with well-defined anti-proliferative, anti-inflammatory, and antioxidant activities. Its mechanisms of action involve the modulation of critical cellular signaling pathways, making it a valuable candidate for further investigation in the development of novel therapeutics for a range of diseases, including liver fibrosis and inflammatory disorders. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing compound.
References
An In-depth Technical Guide to Oleanane-Type Triterpenoid Saponins from Platycodon grandiflorum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oleanane-type triterpenoid (B12794562) saponins (B1172615), known as platycosides, derived from the roots of Platycodon grandiflorum. This document details their isolation, structural characterization, and significant pharmacological activities, with a focus on their potential in drug discovery and development.
Introduction to Oleanane-Type Triterpenoid Saponins in Platycodon grandiflorum
Platycodon grandiflorum, commonly known as the balloon flower, is a traditional herbal medicine used in East Asia for centuries to treat a variety of ailments, including respiratory diseases.[1] The primary bioactive constituents of its roots are a class of triterpenoid saponins with an oleanane (B1240867) backbone, collectively referred to as platycosides.[2] These compounds are characterized by a triterpenoid aglycone and two sugar chains.[2] To date, over 38 different saponins have been identified in Platycodon grandiflorum.[3] The diverse pharmacological activities of these saponins, including anti-inflammatory, anti-cancer, and antioxidant effects, have made them a subject of intense scientific investigation.[2][4]
Quantitative Analysis of Major Saponins
The concentration of oleanane-type saponins can vary depending on the plant part and processing methods. The roots, particularly with the peel, contain the highest concentration of these compounds.[5] High-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD) or mass spectrometry (MS) is a common method for the simultaneous quantitative determination of major saponins.[6]
| Plant Part | Total Saponin (B1150181) Content (mg/100g dry weight) | Reference |
| Roots (with peel) | 1674.60 | [5] |
| Buds | 1364.05 | [5] |
| Roots (without peel) | 1058.83 | [5] |
| Stems | 993.71 | [5] |
| Leaves | 881.16 | [5] |
| Blanched Roots (without peel) | 945.17 | [5] |
Table 1: Total Saponin Content in Different Parts of Platycodon grandiflorum
The content of individual major platycosides has also been quantified, with Platycoside E and Platycodin D being among the most abundant.
| Saponin | Content in Fermented Root Extract (mg/g dry weight) | Reference |
| Platycoside E | 2.20 ± 0.08 | [7] |
| Platycodin D | 1.29 ± 0.37 | [7] |
Table 2: Content of Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract
Pharmacological Activities and Cytotoxicity
Oleanane-type saponins from Platycodon grandiflorum exhibit a wide range of biological activities. Their cytotoxic effects against various cancer cell lines have been extensively studied, with Platycodin D showing significant potential as an anti-cancer agent.
| Saponin/Fraction | Cell Line | IC50 Value | Reference |
| 3-O-β-D-glucopyranosyl-2β,12α,16α,23,24-pentahydroxy-oleanane-28(13)-lactone | Human ECA-109 | 0.649 µg/mL | [8] |
| 3-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-2β,12α,16α,23α-tetrahydroxyoleanane-28(13)-lactone | Human ECA-109 | 0.503 µg/mL | [8] |
| Petroleum ether and ethyl ether mixture fraction (7:3) of platycosides | HT-29 (colon) | Not specified | [9] |
| HRT-18 (colon) | Not specified | [9] | |
| HepG2 (liver) | Not specified | [9] |
Table 3: Cytotoxicity of Oleanane-Type Saponins from Platycodon grandiflorum
Experimental Protocols
General Workflow for Phytochemical and Pharmacological Investigation
The investigation of oleanane-type saponins from Platycodon grandiflorum follows a systematic workflow, from plant material collection to the evaluation of biological activity.
Extraction and Isolation of Oleanane-Type Saponins
A common method for the extraction and isolation of platycosides involves solvent extraction followed by column chromatography.
Protocol:
-
Extraction:
-
Air-dry the roots of Platycodon grandiflorum and grind them into a fine powder.
-
Reflux the powdered material with 70% methanol (B129727) three times, for 3 hours each time.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition sequentially with ethyl acetate (B1210297) and n-butanol. The n-butanol fraction will be enriched with saponins.
-
-
Isolation using Macroporous Resin Column Chromatography:
-
Subject the n-butanol fraction to a macroporous resin (e.g., AB-8) column.
-
Elute sequentially with water, 30% ethanol (B145695), and 70% ethanol. The saponins are typically eluted in the ethanol fractions.
-
-
Further Purification by High-Performance Liquid Chromatography (HPLC):
-
Subject the saponin-rich fractions to reversed-phase HPLC (e.g., on a C18 column).
-
Use a gradient elution with a mobile phase consisting of aqueous acetonitrile (B52724) or methanol to separate individual saponins.
-
Monitor the elution using an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
-
Collect the fractions corresponding to individual peaks for further analysis.
-
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability and is suitable for screening the cytotoxic effects of natural products.[10]
Protocol:
-
Cell Seeding:
-
Seed adherent cancer cells in a 96-well microtiter plate at an appropriate density (e.g., 4,000 cells/well) and allow them to attach overnight.[8]
-
-
Treatment:
-
Treat the cells with various concentrations of the saponin extracts or pure compounds dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).[8] Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Fixation:
-
After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[10]
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at 510 nm using a microplate reader.[10] The OD is proportional to the cell number.
-
Western Blot Analysis for PI3K/Akt Signaling Pathway
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.[2]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the saponin of interest for the desired time and at the appropriate concentration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Key Signaling Pathways Modulated by Oleanane-Type Saponins
Platycodin D, a major oleanane-type saponin, has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating several key signaling pathways.
Platycodin D-Induced Apoptosis via ROS and JNK/p38 MAPK Pathways
Platycodin D can induce the generation of reactive oxygen species (ROS), which in turn activates apoptosis signal-regulating kinase 1 (ASK1). Activated ASK1 then phosphorylates and activates p38 and JNK, leading to the transcription of apoptosis-related genes and ultimately, caspase-3 activation and apoptosis.
Platycodin D-Induced Apoptosis via JNK1/AP-1/PUMA Pathway
In non-small cell lung cancer cells, Platycodin D activates JNK1, leading to the phosphorylation of c-Jun and the activation of the AP-1 transcription factor. AP-1 then binds to the PUMA promoter, stimulating its transcription and leading to mitochondrial dysfunction and apoptosis.[10][11]
Inhibition of the PI3K/Akt Signaling Pathway by Platycodin D
Platycodin D has been shown to inhibit the pro-survival PI3K/Akt signaling pathway in various cancer cells, including human glioma cells.[2] By reducing the phosphorylation and activation of Akt, Platycodin D can inhibit cell proliferation and induce apoptosis.
Conclusion
The oleanane-type triterpenoid saponins from Platycodon grandiflorum represent a promising class of natural compounds with significant therapeutic potential, particularly in the field of oncology. This guide provides a foundational understanding of their chemical and pharmacological properties, along with detailed experimental methodologies for their study. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their potential as novel drug candidates.
References
- 1. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. It is a deglycosylated derivative of more complex platycosides and has garnered significant interest due to its potential pharmacological activities, including anti-proliferative effects. The synthesis of this compound is crucial for further investigation into its therapeutic potential. This document provides detailed protocols for the enzymatic synthesis of this compound, primarily through the biotransformation of naturally occurring platycosides.
Data Presentation
The enzymatic synthesis of this compound typically involves the hydrolysis of sugar moieties from precursor molecules like Platycodin D (PD) or Platycoside E (PE). The efficiency of this biotransformation can vary depending on the enzyme source and reaction conditions.
| Precursor | Enzyme Source | Enzyme Type | pH | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Reference |
| Platycoside E (PE) | Aspergillus aculeatus | Pectinase (B1165727) | 5.0 | 60 | Not Specified | Not Specified | [1] |
| Platycoside E (PE) | Caldicellulosiruptor bescii | β-glucosidase | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Platycodin D3 (PD3) | Caldicellulosiruptor bescii | β-glucosidase | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Platycoside E (PE) | Cyberlindnera fabianii | β-glucosidase | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Platycoside E (PE) | Aspergillus usamii | β-glucosidase | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
The following protocols outline the general procedures for the enzymatic synthesis of this compound from platycoside precursors. Researchers should optimize these conditions based on their specific enzyme preparations and desired scale.
Protocol 1: Enzymatic Hydrolysis of Platycoside E (PE) using Pectinase from Aspergillus aculeatus
This protocol is based on the biotransformation of glycosylated platycosides into 3-O-β-D-glucopyranosyl platycosides.[1]
Materials:
-
Platycoside E (PE)
-
Pectinase from Aspergillus aculeatus
-
Sodium phosphate (B84403) buffer (pH 5.0)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol gradient)
Procedure:
-
Substrate Preparation: Dissolve Platycoside E in the sodium phosphate buffer (pH 5.0) to a final concentration of 1 mg/mL.
-
Enzyme Reaction: Add the pectinase from Aspergillus aculeatus to the substrate solution. The optimal enzyme concentration should be determined empirically, starting with a range of 1-10% (w/w) of the substrate.
-
Incubation: Incubate the reaction mixture at 60°C with gentle agitation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete (as determined by the consumption of the starting material), stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Extraction: Cool the reaction mixture to room temperature and extract the product with an equal volume of ethyl acetate three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a chloroform-methanol gradient) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Enzymatic Synthesis using β-glucosidase
This protocol provides a general framework for using β-glucosidases for the synthesis of this compound.
Materials:
-
Platycoside precursor (e.g., Platycodin D, Platycoside E)
-
β-glucosidase (from sources such as Caldicellulosiruptor bescii or Aspergillus usamii)[1][2]
-
Appropriate buffer solution (pH and composition depend on the specific enzyme)
-
Organic solvent for extraction (e.g., ethyl acetate, n-butanol)
-
Chromatography supplies for purification
Procedure:
-
Optimization of Conditions: Determine the optimal pH, temperature, and buffer system for the selected β-glucosidase from literature or empirical testing.
-
Reaction Setup: Dissolve the platycoside precursor in the optimized buffer. Add the β-glucosidase to initiate the reaction.
-
Monitoring: Follow the reaction progress over time using TLC or HPLC analysis to determine the optimal reaction time for maximizing the yield of the desired product.
-
Work-up: Terminate the reaction by heat inactivation or by adding an organic solvent.
-
Extraction and Purification: Extract the product from the aqueous reaction mixture using a suitable organic solvent. Purify the product using chromatographic techniques as described in Protocol 1.
-
Analysis: Characterize the final product to confirm its structure and purity.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathways of this compound are still under investigation, its anti-proliferative activity suggests potential interaction with cell cycle regulation or apoptosis pathways.
References
Enzymatic Synthesis of 3-O-beta-D-Glucopyranosylplatycodigenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a key intermediate in the biosynthesis of various bioactive platycosides, triterpenoid (B12794562) saponins (B1172615) found in the roots of Platycodon grandiflorum. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to complex chemical synthesis routes. This document provides detailed protocols for the enzymatic synthesis of this compound using a recently identified UDP-glycosyltransferase (UGT), PgGT2, from Platycodon grandiflorum. The methodologies outlined below are based on established protocols for plant-derived UGTs and are intended to serve as a comprehensive guide for researchers in this field.
Principle of the Enzymatic Reaction
The synthesis of this compound is achieved through the specific transfer of a glucose moiety from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the C-3 hydroxyl group of the aglycone substrate, platycodigenin (B1581504). This reaction is catalyzed by the enzyme PgGT2, a UDP-glycosyltransferase that exhibits high regioselectivity for the C-3 position of the platycodigenin backbone.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Enzyme | Recombinant PgGT2 | Heterologously expressed and purified |
| Substrates | Platycodigenin | >95% purity |
| Uridine diphosphate glucose (UDP-glucose) | >98% purity | |
| Buffers & Reagents | Sodium Phosphate Buffer | 50 mM, pH 7.5 |
| Sodium Chloride (NaCl) | For purification buffer | |
| Imidazole (B134444) | For purification buffer | |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | For induction of protein expression | |
| Methanol (B129727) (MeOH) | HPLC grade | |
| Acetonitrile (ACN) | HPLC grade | |
| Formic Acid | LC-MS grade | |
| Equipment | HPLC or UPLC-QTOF/MS system | For analysis and quantification |
| Spectrophotometer | For protein quantification | |
| Incubator/Shaker | For cell culture and enzyme reaction | |
| Centrifuge | For cell harvesting and protein purification | |
| Sonicator or French Press | For cell lysis | |
| Chromatography columns (e.g., Ni-NTA) | For protein purification |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Recombinant PgGT2
This protocol describes the expression of PgGT2 in a bacterial host and its subsequent purification.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the codon-optimized coding sequence for PgGT2, typically with an N-terminal polyhistidine tag for purification.
-
Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 500 mL of 2xYT medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Protein Expression: Induce the expression of PgGT2 by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 18-24 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C. Resuspend the cell pellet in a lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 7.5) supplemented with a DNase I. Lyse the cells by sonication or using a French press.
-
Protein Purification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. Wash the column with the lysis buffer containing a higher concentration of imidazole (e.g., 50 mM) to remove non-specifically bound proteins. Elute the recombinant PgGT2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Concentration: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM sodium phosphate, pH 7.5) and concentrate the protein using an appropriate centrifugal filter device.
-
Purity and Concentration Determination: Assess the purity of the recombinant PgGT2 by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol outlines the enzymatic reaction for the synthesis of the target compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
| Component | Final Concentration |
| Recombinant PgGT2 | 0.5 - 1.0 mg/mL |
| Platycodigenin | 0.5 mM |
| UDP-glucose | 2 mM |
| Sodium Phosphate Buffer (pH 7.5) | 50 mM |
| Total Volume | 100 µL |
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 1-24 hours). The optimal reaction time should be determined empirically by taking aliquots at different time points for analysis.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold methanol (100 µL) to the reaction mixture. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC-MS Analysis and Quantification
This protocol describes the analytical method for detecting and quantifying the product.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over a suitable time frame (e.g., 15-20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
-
Quantification: Generate a standard curve using a commercially available or purified standard of this compound. Quantify the product in the enzymatic reaction samples by comparing the peak area to the standard curve.
Data Presentation
The following table summarizes hypothetical quantitative data for the optimization of the enzymatic reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 25 | 30 | 37 |
| Product Yield (%) | 65 | 85 | 92 |
| pH | 6.5 | 7.5 | 8.5 |
| Product Yield (%) | 70 | 95 | 80 |
| Reaction Time (h) | 1 | 6 | 12 |
| Product Yield (%) | 40 | 88 | 96 |
Visualizations
The following diagrams illustrate the key processes described in these protocols.
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for enzymatic synthesis and analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive enzyme | Verify enzyme activity with a positive control substrate if available. Ensure proper protein folding and storage conditions. |
| Sub-optimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Substrate insolubility | Dissolve platycodigenin in a small amount of DMSO before adding to the reaction mixture (ensure final DMSO concentration is low, e.g., <5%). | |
| Multiple product peaks in HPLC | Enzyme promiscuity | The enzyme may be glycosylating other positions on the substrate. Confirm product identity by MS/MS fragmentation. |
| Contaminating enzymes | Ensure high purity of the recombinant PgGT2. | |
| Poor peak shape in HPLC | Improper mobile phase | Adjust the formic acid concentration or try a different modifier. |
| Column degradation | Replace the HPLC column. |
Conclusion
The enzymatic synthesis of this compound using recombinant PgGT2 provides a targeted and efficient method for producing this valuable saponin (B1150181) precursor. The protocols detailed in this document offer a comprehensive framework for researchers to successfully perform this synthesis, from enzyme preparation to product analysis. Optimization of the reaction conditions will be crucial for maximizing product yield and purity. This biocatalytic approach holds significant promise for the sustainable and scalable production of platycosides for various applications in the pharmaceutical and related industries.
Application Notes and Protocols for the Extraction of 3-O-beta-D-Glucopyranosylplatycodigenin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the extraction and purification of 3-O-beta-D-Glucopyranosylplatycodigenin, commonly known as Platycodin D, from plant material, primarily the roots of Platycodon grandiflorus. Platycodin D, a bioactive triterpenoid (B12794562) saponin (B1150181), has garnered significant interest in the scientific and pharmaceutical communities for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These protocols are designed to offer researchers, scientists, and drug development professionals a comprehensive guide to obtaining high-yield, high-purity Platycodin D for further investigation and application. The document includes a comparative summary of different extraction methods, detailed step-by-step experimental procedures, and an overview of the key signaling pathways modulated by this compound, visualized through diagrams.
Introduction
This compound (Platycodin D) is a prominent oleanane-type triterpenoid saponin isolated from the roots of Platycodon grandiflorus (Jacq.) A. DC., a perennial flowering plant widely used in traditional Asian medicine. Its therapeutic potential is underscored by its ability to modulate various cellular signaling pathways, making it a promising candidate for drug development. The effective extraction and purification of Platycodin D are critical preliminary steps for any research or development endeavor. This document outlines several validated extraction techniques, from conventional solvent-based methods to more advanced, efficient approaches, and provides protocols for subsequent purification.
Quantitative Data Summary
The efficiency of Platycodin D extraction is highly dependent on the methodology employed. The following table summarizes quantitative data from various studies, offering a comparative overview of yields obtained through different techniques.
| Extraction Method | Plant Material | Key Parameters | Yield of Platycodin D (mg/g of dry material) | Reference |
| Mechanochemical-Assisted Extraction | Platycodon grandiflorum roots | Grinding with NaOH (5% reagent/material ratio) for 5 min, water extraction at room temperature for 20 min. | 7.16 ± 0.14 | [1] |
| Soxhlet Extraction | Platycodon grandiflorum roots | Not specified in detail in the provided abstract. | 4.18 ± 0.11 | [1] |
| Superfine Grinding Extraction | Platycodon grandiflorum roots | Not specified in detail in the provided abstract. | 3.26 ± 0.12 | [1] |
| Ultrasound-Assisted Extraction | Platycodon grandiflorum roots | 10% Polyethylene (B3416737) glycol (PEG200-PEG400, 1:1), 24 mL/g liquid-to-material ratio, 288 W ultrasonic power, 44 min, 30°C. | 5.22 ± 0.13 | [2] |
| Optimized Solvent Extraction (RSM) | Platycodon grandiflorum root | 0% ethanol (B145695) (water), 50°C, 11 hours extraction time. | 5.63 | [3][4] |
Experimental Protocols
Extraction Methodologies
The following protocols provide detailed, step-by-step procedures for the extraction of Platycodin D from the dried roots of Platycodon grandiflorus.
Protocol 1: Mechanochemical-Assisted Extraction (High Yield)
This method utilizes mechanical force to enhance extraction efficiency, resulting in high yields in a shorter time with an environmentally friendly solvent.
-
Materials and Equipment:
-
Dried and powdered roots of Platycodon grandiflorum
-
Sodium hydroxide (B78521) (NaOH)
-
Planetary ball mill
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
pH meter
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
-
Procedure:
-
Sample Preparation: Weigh the desired amount of powdered Platycodon grandiflorum root.
-
Mechanochemical Pretreatment:
-
Add the powdered root material and solid NaOH to the grinding jar of the planetary ball mill. The recommended reagent/material ratio is 5% (w/w).
-
Grind the mixture for 5 minutes.
-
-
Extraction:
-
Transfer the ground material to a beaker.
-
Add deionized water at a material-to-water ratio of 1:30 (g/mL).
-
Stir the mixture at room temperature for 20 minutes.
-
-
Acidification and Filtration:
-
Adjust the pH of the mixture to 3.5 using HCl.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
-
Further Processing: The resulting aqueous extract contains Platycodin D and can be used for further purification or analysis.
-
Protocol 2: Ultrasound-Assisted Extraction
This protocol employs ultrasonic waves to accelerate the extraction process, offering a time-efficient and effective method.
-
Materials and Equipment:
-
Dried and powdered roots of Platycodon grandiflorum
-
Polyethylene glycol (PEG200 and PEG400)
-
Ultrasonic bath or probe sonicator
-
Beakers and flasks
-
Filtration apparatus
-
-
Procedure:
-
Solvent Preparation: Prepare a 10% (v/v) aqueous solution of polyethylene glycol by mixing PEG200 and PEG400 in a 1:1 ratio.
-
Extraction:
-
Place the powdered root material in a beaker.
-
Add the extraction solvent at a liquid-to-material ratio of 24 mL/g.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic irradiation at a power of 288 W for 44 minutes at a temperature of 30°C.
-
-
Filtration: Filter the mixture to obtain the liquid extract containing Platycodin D.
-
Protocol 3: Optimized Solvent Extraction
This protocol is a more conventional method optimized for high yield through systematic parameter adjustments.
-
Materials and Equipment:
-
Procedure:
-
Extraction:
-
Place the powdered root material in a flask.
-
Add deionized water.
-
Heat the mixture to 50°C and maintain this temperature for 11 hours with continuous stirring.
-
-
Filtration: Allow the mixture to cool and then filter to collect the aqueous extract.
-
Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of a platycoside-enriched fraction to isolate Platycodin D.
-
Materials and Equipment:
-
Crude platycoside-enriched fraction (obtained from initial extraction)
-
High-Speed Counter-Current Chromatograph (HSCCC) with an Evaporative Light Scattering Detector (ELSD)
-
Hexane, n-butanol, and water (all HPLC grade)
-
Fraction collector
-
-
Procedure:
-
Preparation of Two-Phase Solvent System: Prepare the following solvent systems:
-
System A: Hexane-n-butanol-water (1:40:20, v/v/v)
-
System B: Hexane-n-butanol-water (1:10:5, v/v/v)
-
-
HSCCC Separation:
-
Dissolve a known amount of the platycoside-enriched fraction (e.g., 300 mg) in a suitable volume of the solvent mixture.
-
Perform the HSCCC separation using the prepared two-phase solvent systems.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column using the ELSD.
-
Collect the fractions corresponding to the different platycosides, including Platycodin D, based on the elution profile.
-
Analyze the purity of the isolated Platycodin D fraction using High-Performance Liquid Chromatography (HPLC).
-
-
Signaling Pathways and Experimental Workflows
Platycodin D exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Key Signaling Pathways Modulated by Platycodin D
-
PI3K/Akt Signaling Pathway: Platycodin D has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and induction of apoptosis.
-
JNK/AP-1/PUMA Signaling Pathway: In non-small cell lung cancer cells, Platycodin D induces apoptosis by activating the JNK1/AP-1/PUMA signaling cascade.
-
ERK Signaling and MUC5AC Expression: Platycodin D can inhibit the expression of MUC5AC, a mucin involved in respiratory diseases, through the regulation of the ERK signaling pathway.
Visualizations
Experimental Workflow for Extraction and Purification of Platycodin D
Caption: Workflow for the extraction and purification of Platycodin D.
Platycodin D Inhibition of the PI3K/Akt Signaling Pathway
Caption: Platycodin D inhibits the PI3K/Akt signaling pathway.
Platycodin D-Induced Apoptosis via the JNK/AP-1/PUMA Pathway
Caption: Platycodin D induces apoptosis through the JNK/AP-1/PUMA pathway.
Conclusion
The protocols and data presented in this document offer a robust foundation for the successful extraction and purification of this compound. The choice of extraction method will depend on the available resources and desired yield, with mechanochemical-assisted extraction showing particular promise. The purification of Platycodin D is essential for accurate pharmacological studies, and the provided HSCCC protocol is an effective method for achieving high purity. The elucidation of the signaling pathways affected by Platycodin D opens avenues for targeted drug design and development, particularly in the areas of oncology and inflammatory diseases. These application notes are intended to facilitate further research into this promising natural compound.
References
Application Note: HPLC Method for the Quantitative Analysis of 3-O-beta-D-Glucopyranosylplatycodigenin (Platycodin D3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin, also known as Platycodin D3, is a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its various pharmacological activities, including anti-inflammatory and potential anti-tumor effects. Accurate and precise quantification of Platycodin D3 in raw materials, extracts, and finished products is crucial for quality control and formulation development. This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₆H₅₈O₁₂ |
| Molecular Weight | 682.85 g/mol |
| CAS Number | 38337-25-6 |
| Appearance | White powder |
| Storage | -20°C, sealed, in a dry place. Stock solutions are stable for at least 2 months at -20°C.[2] |
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound using HPLC.
1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Evaporative Light Scattering Detector (ELSD). An LC-MS/MS system can also be used for higher sensitivity and selectivity.[3][4]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
2. Reagents and Standards
-
This compound (Platycodin D3) reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ammonium (B1175870) Acetate (for LC-MS/MS)[3]
3. Chromatographic Conditions
Two primary methods are presented: HPLC with Evaporative Light Scattering Detection (ELSD) for general quantitative purposes and a more sensitive HPLC-MS/MS method for bioanalytical applications.
Method 1: HPLC-ELSD
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., YMC-Pack ODS-AM, 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic elution with 30% Acetonitrile in Water.[5] A gradient of aqueous acetonitrile can also be used for separating multiple saponins (B1172615).[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-50 µL[2] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Drift Tube Temperature: 50-60°C, Nebulizer Gas (Nitrogen) Pressure: 3.0-3.5 bar |
Method 2: HPLC-MS/MS (for higher sensitivity)
| Parameter | Condition |
| Column | ODS column (e.g., 100 mm × 2.1 mm i.d., 3.5 μm)[3] or a Hydrophilic Interaction Chromatography (HILIC) column.[4] |
| Mobile Phase | Acetonitrile/water (30:70, v/v) containing 0.1 mmol·L⁻¹ ammonium acetate.[3] |
| Flow Rate | 0.25 mL/min[3] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| Detector | Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3] |
| Ionization Mode | Positive Ion Mode[4] |
| MRM Transition | For Platycodin D3: m/z 1409.9 → m/z 867.5[4] |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. For HPLC-MS/MS, the linear range can be lower, for example, 50-10,000 ng/mL.[4]
5. Preparation of Sample Solutions
-
Plant Material (e.g., Platycodon grandiflorum root):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powder and place it in a flask.
-
Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Formulated Products:
-
Accurately weigh or measure a quantity of the product equivalent to approximately 1-5 mg of this compound.
-
Disperse or dissolve the sample in a suitable volume of methanol.
-
Sonicate for 20 minutes to ensure complete extraction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
6. Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.99.[2]
-
Precision: Assess the intra- and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 15%.[3]
-
Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of the standard. The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For HPLC-ELSD, LODs can be around 0.12-0.36 µg, and LOQs around 0.28-0.76 µg.[2] For HPLC-MS/MS, the LLOQ can be as low as 5 ng/mL.[3]
-
Stability: Evaluate the stability of the analyte in the sample solution under different storage conditions.
Data Presentation
Table 1: HPLC-ELSD Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | ~0.3 µg |
| LOQ | ~0.8 µg |
Table 2: HPLC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Precision (RSD%) | Intra-day: 2.7–5.2%, Inter-day: 1.0–8.8%[4] |
| Accuracy (RE%) | -8.7% to 3.5%[4] |
| LLOQ | 50 ng/mL[4] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the analytical method development for Platycodin D3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for the quantitative determination of platycodin D in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS Analysis of 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is an oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. This compound, a secondary saponin metabolite, has garnered interest for its potential pharmacological activities. Notably, it has demonstrated anti-proliferative effects against the hepatic stellate cell line HSC-T6 and has been shown to enhance the permeability of cell membranes, suggesting a role in improving drug delivery. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), along with an overview of its known biological activities.
Experimental Protocols
Sample Preparation: Extraction from Platycodon grandiflorum Roots
This protocol outlines the extraction and hydrolysis of total saponins (B1172615) to obtain this compound.
Materials:
-
Dried roots of Platycodon grandiflorum
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Grinding: Grind the dried roots of Platycodon grandiflorum into a fine powder.
-
Extraction:
-
Suspend the powdered root material in 70% ethanol (e.g., 1 g of powder in 20 mL of solvent).
-
Sonicate the suspension for 60 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet for comprehensive extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude total saponin extract.
-
-
Hydrolysis:
-
Dissolve the crude total saponin extract in a suitable volume of water.
-
Adjust the pH of the solution to 13 using NaOH.
-
Heat the solution at 100°C for 3 hours to hydrolyze the sugar moieties, yielding secondary saponins.
-
-
Purification:
-
Neutralize the hydrolyzed solution.
-
Perform liquid-liquid extraction with a solvent like dichloromethane to partition the secondary saponins.
-
For further purification, employ flash chromatography with a mobile phase gradient of dichloromethane:methanol:water.
-
Alternatively, for smaller scale purification or sample cleanup prior to LC-MS analysis, utilize Solid Phase Extraction (SPE) with C18 cartridges.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the saponins with methanol.
-
-
-
Final Preparation:
-
Evaporate the purified fraction to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
-
LC-MS/MS Method for Quantification
The following is a general UPLC-QTOF/MS method suitable for the analysis of this compound, based on established methods for platycosides. Method optimization and validation are crucial for specific applications.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Conditions |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | ACQUITY BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5-10% B, increase to 90-95% B over 15-20 min, hold for 2-3 min, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Conditions |
| MS System | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion [M-H]⁻ | m/z 681.4 (Calculated for C₃₆H₅₈O₁₀) |
| Product Ions | To be determined empirically (expected fragments from loss of glucose) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 300 - 550 °C |
| Cone Voltage | 30 - 50 V |
| Collision Energy | To be optimized for the specific instrument and transition (typically 20-40 eV) |
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | (e.g., 1 - 1000) | (e.g., y = mx + c) | (e.g., > 0.995) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | (e.g., 1) | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | (e.g., 3) | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | (e.g., 100) | < 15% | ± 15% | < 15% | ± 15% |
| High QC | (e.g., 800) | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | (e.g., 3) | (e.g., 85-115%) | (e.g., 85-115%) |
| Mid QC | (e.g., 100) | (e.g., 85-115%) | (e.g., 85-115%) |
| High QC | (e.g., 800) | (e.g., 85-115%) | (e.g., 85-115%) |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Conceptual MS/MS Fragmentation Pathway
The primary fragmentation of glycosidic saponins in MS/MS involves the cleavage of the glycosidic bonds. For this compound, the expected fragmentation would be the loss of the glucose moiety.
Caption: Expected MS/MS fragmentation of this compound.
Biological Activity and Signaling Pathways
Increased Cell Membrane Permeability
Saponins are known to interact with cholesterol in cell membranes, leading to the formation of pores and an increase in membrane permeability. This mechanism is believed to be responsible for the observed ability of this compound to enhance drug delivery to tissues.
Caption: Saponin interaction with the cell membrane leading to increased permeability.
Anti-proliferative Activity
This compound has been shown to exhibit anti-proliferative activity against the HSC-T6 hepatic stellate cell line with an IC50 of 13.36 µM. While the detailed molecular pathway has not been fully elucidated, the general outcome is the inhibition of cell growth and proliferation.
Quantitative Analysis of 3-O-beta-D-Glucopyranosylplatycodigenin in Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3-O-beta-D-Glucopyranosylplatycodigenin, a key bioactive triterpenoid (B12794562) saponin (B1150181) found in various plant extracts, notably from the roots of Platycodon grandiflorum. The methodologies outlined herein are essential for quality control, standardization, and pharmacokinetic studies in the development of herbal medicines and related pharmaceutical products. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). This guide offers comprehensive experimental protocols, data presentation in tabular format for straightforward comparison, and workflow visualizations to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound belongs to the family of platycoside saponins (B1172615), which are the main active constituents of Platycodon grandiflorum (Jie Geng). These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Accurate and precise quantification of this compound in plant extracts is crucial for ensuring the safety, efficacy, and quality of raw materials and finished products. This document details optimized and validated methods for its quantitative determination.
Quantitative Data Summary
The concentration of this compound and related platycosides can vary significantly depending on the plant part, geographical origin, and the extraction method employed. The following tables summarize quantitative data from various studies.
Table 1: Quantitative Analysis of Major Platycosides in Different Parts of Platycodon grandiflorum
| Compound | Plant Part | Concentration (mg/100g DW) | Analytical Method |
| Platycoside E | Roots (with peel) | 101.90[1] | UPLC-QTOF/MS |
| Platycodin D | Roots (with peel) | Not explicitly quantified in this study, but identified. | UPLC-QTOF/MS |
| 3”-O-acetyl platycodin D | Roots (with peel) | 144.40[1] | UPLC-QTOF/MS |
| 2”-O-acetyl platyconic acid A | Stems | 101.78 - 139.78 | UPLC-QTOF/MS |
| Platycoside E | Roots (without peel) | 9.62% of total saponins[1] | UPLC-QTOF/MS |
Note: this compound is a descriptor for a class of compounds. Platycoside E and Platycodin D are prominent examples within this structural class.
Table 2: Comparison of Total Saponin Content in Platycodon grandiflorum Extracts
| Extraction Solvent | Extraction Method | Total Saponin Yield |
| 70% Ethanol (B145695) | Reflux Extraction (140 min, 10-fold solvent volume, 2 times) | Optimized Yield[2] |
| 70% Ethanol | Reflux Extraction (180 min, 6-fold solvent volume, 2 times) | Optimized Yield[2] |
| 70% Methanol (B129727) | Sonication | Effective for metabolite profiling[3][4] |
| Water | Sonication | Lower efficiency compared to alcohol mixtures[1] |
Experimental Protocols
Sample Preparation and Extraction
A robust and reproducible extraction method is critical for accurate quantification. The following protocol is a widely accepted method for the extraction of saponins from Platycodon grandiflorum roots.
Protocol 1: Optimized Reflux Extraction [2]
-
Grinding: Grind the dried roots of Platycodon grandiflorum into a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: Prepare a 70% ethanol-water solution.
-
Reflux Extraction:
-
Accurately weigh 1.0 g of the powdered sample and place it in a round-bottom flask.
-
Add 10 mL of 70% ethanol (1:10 solid-to-liquid ratio).
-
Heat the mixture to reflux and maintain for 140 minutes.
-
Allow the mixture to cool and then filter.
-
Collect the residue and repeat the reflux extraction with another 10 mL of 70% ethanol for 140 minutes.
-
-
Combining and Concentration: Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Sample Solution Preparation: Dissolve a known amount of the dried crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before HPLC or UPLC analysis.
UPLC-QTOF/MS Analysis
This method offers high resolution and sensitivity, making it ideal for the simultaneous quantification of multiple platycosides.
Protocol 2: UPLC-QTOF/MS Method [3][5]
-
Chromatographic System: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 15% B
-
2-10 min: 15-25% B
-
10-15 min: 25-40% B
-
A post-run re-equilibration step is necessary.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Q-TOF Premier Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for saponins.[5]
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Full scan mode from m/z 100 to 1500.
HPLC with Evaporative Light Scattering Detector (ELSD)
For laboratories without access to mass spectrometry, HPLC with ELSD provides a reliable alternative for the quantification of non-chromophoric compounds like saponins.
Protocol 3: HPLC-ELSD Method
-
Chromatographic System: Standard HPLC system with a quaternary pump and autosampler.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient tailored to resolve the specific platycosides of interest. A typical gradient might be:
-
0-20 min: 20-35% B
-
20-40 min: 35-60% B
-
Followed by a wash and re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 60°C.
-
Evaporator Temperature: 80°C.
-
Gas Flow Rate (Nitrogen): 2.5 L/min.
-
Data Analysis and Quantification
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound (or a representative platycoside like Platycoside E or Platycodin D) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1-100 µg/mL).
Calibration Curve:
-
Inject the calibration standards into the analytical system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Quantification:
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound based on retention time and/or mass-to-charge ratio.
-
Calculate the concentration of the analyte in the sample using the calibration curve equation.
Conclusion
The protocols and data presented provide a robust framework for the quantitative analysis of this compound in various extracts. The choice between UPLC-QTOF/MS and HPLC-ELSD will depend on the specific requirements of the analysis and the available instrumentation. Adherence to these detailed methodologies will ensure the generation of accurate, reliable, and reproducible data, which is paramount for research, development, and quality control in the pharmaceutical and natural products industries.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-beta-D-Glucopyranosylplatycodigenin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-O-beta-D-Glucopyranosylplatycodigenin in cell culture experiments. While specific data for this compound is emerging, detailed protocols and mechanistic insights are drawn from the closely related and well-studied compound, Platycodin D (PD), a major bioactive saponin (B1150181) from Platycodon grandiflorum.[1][2] These protocols can serve as a robust starting point for investigation.
This compound is an oleanane-type triterpenoid (B12794562) saponin isolated from the roots of Platycodon grandiflorum.[3] It has demonstrated anti-proliferative activities and the potential to modulate cell membrane permeability.[3][4]
Data Presentation
Quantitative data from studies on this compound and the related Platycodin D are summarized below. These values provide a reference for determining appropriate experimental concentrations.
Table 1: Reported Bioactivities and Effective Concentrations
| Compound | Cell Line | Assay | Effect | Effective Concentration / IC50 | Citation |
| This compound | HSC-T6 | Proliferation | Anti-proliferative | 13.36 µM (IC50) | [3] |
| Platycodin D | RKO, A549, MCF7 | Cell Viability | Cell Death | Concentration-dependent | [2] |
| Platycodin D | Various Cancer Cells | Apoptosis | Induction of apoptosis | Varies by cell line | [1] |
| Platycodin D | Non-small cell lung cancer | Colony Formation | Inhibition | 10 µmol/L | [5] |
| Platycodin D | Cancer Cells | AMPK Activation | Vacuolation and cell death | 5 µM | [2] |
Experimental Protocols
Below are detailed protocols for key cell culture experiments. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
96-well microplates
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[6]
-
Assay:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[6][8]
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compound on cell cycle distribution.
Materials:
-
Target cell line
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add it dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells and wash twice with cold PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.[6] Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in protein expression and phosphorylation states within key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, caspases, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH.[6]
Visualizations
Experimental Workflow
Caption: General workflow for cell culture experiments.
Potential Signaling Pathways Modulated by Platycodin Saponins
The following diagram illustrates potential signaling pathways that may be affected by this compound, based on research on Platycodin D.[1][8][9]
Caption: Potential signaling pathways affected by platycodin saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Micro-PET Imaging Demonstrates 3-O-β-D-Glucopyranosyl Platycodigenin as an Effective Metabolite Affects Permeability of Cell Membrane and Improves Dosimetry of [18F]-Phillygenin in Lung Tissue [frontiersin.org]
- 5. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
3-O-beta-D-Glucopyranosylplatycodigenin solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. It has demonstrated biological activities, including anti-proliferative effects on hepatic stellate cells. These notes provide essential information on the solubility of this compound and detailed protocols for the preparation of stock solutions to ensure accurate and reproducible experimental results.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C36H58O12 |
| Molecular Weight | 682.84 g/mol [1] |
| Appearance | White to off-white solid[1] |
| CAS Number | 38337-25-6[1] |
Solubility Data
The solubility of this compound has been determined in various solvent systems. The quantitative data is summarized in the table below. For optimal results, particularly with DMSO, it is recommended to use a fresh, unopened bottle as hygroscopic DMSO can negatively impact solubility.[1] If precipitation is observed, gentle heating and/or sonication can be employed to aid dissolution.[1]
| Solvent/Solvent System | Concentration | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 146.45 | Ultrasonic treatment is required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 3.66 | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 3.66 | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 3.66 | Results in a clear solution.[1] |
| Pyridine, Methanol, Ethanol | Soluble | Not specified | Qualitative data indicates solubility.[2] |
Experimental Protocols: Preparation of Stock Solutions
High-Concentration Stock Solution in DMSO (100 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution into aqueous buffers or culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 100 mg of the compound to 1 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the tube or vial in an ultrasonic water bath and sonicate until the compound is completely dissolved.[1] The solution should be clear and free of any visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Diluted Stock Solutions in DMSO
The following table provides the required mass of the compound and volume of DMSO to prepare stock solutions of common molarities.
| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |
| 1 | 0.683 | 3.415 | 6.83 |
| 5 | 3.415 | 17.075 | 34.15 |
| 10 | 6.83 | 34.15 | 68.3 |
Procedure:
-
Weigh the calculated mass of this compound.
-
Add the corresponding volume of DMSO.
-
Vortex and sonicate as described in Protocol 4.1.
-
Aliquot for storage.
Preparation of a Working Solution for In Vivo Studies
This protocol describes the preparation of a 2.5 mg/mL working solution in a vehicle suitable for animal studies.[1]
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline solution (sterile)
-
Sterile tubes
Procedure:
-
To prepare 1 mL of the final working solution, begin by adding 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline solution to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and uniform.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and its solutions.
-
Powder: Store at 4°C for up to 2 years or at -20°C for up to 3 years.[2] The compound should be kept in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles to prevent degradation.[2]
Visualized Workflows and Pathways
Caption: Workflow for preparing a high-concentration stock solution.
Caption: Hypothetical inhibition of a cell proliferation pathway.
References
Application Note: Characterization of Platycodigenin Saponins using UPLC-QToF/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of platycodigenin (B1581504) saponins (B1172615) from sources such as Platycodon grandiflorum using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS). This powerful analytical technique enables the rapid and accurate identification and structural elucidation of these bioactive compounds. The protocol covers sample preparation, UPLC separation, QToF/MS analysis, and data interpretation.
Introduction
Platycodigenin saponins, primarily found in the roots of Platycodon grandiflorum (Jie Geng), are a class of triterpenoid (B12794562) saponins exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] The structural diversity of these saponins, arising from variations in glycosylation patterns and aglycone modifications, necessitates a high-resolution analytical approach for their comprehensive characterization. UPLC-QToF/MS has emerged as a powerful tool for this purpose, offering high sensitivity, rapid analysis, and the ability to obtain accurate mass measurements for both precursor and product ions, facilitating structural elucidation.[2][3][4]
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is crucial for the successful analysis of platycodigenin saponins. The following is a general procedure that can be adapted based on the specific sample matrix.
Materials:
-
Finely powdered plant material (e.g., Platycodon grandiflorum root)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18), if necessary for cleanup
Protocol:
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material.
-
Add 10 mL of 70% ethanol or methanol.
-
Sonication-assisted extraction for 30 minutes or reflux extraction for 2 hours.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Optional):
-
Dissolve the dried extract in a minimal amount of water.
-
For cleaner samples, the aqueous solution can be passed through a C18 SPE cartridge to remove highly polar impurities.
-
Elute the saponins from the SPE cartridge with methanol.
-
Evaporate the methanol eluate to dryness.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 1 mL of 50% methanol or the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC system.
-
UPLC-QToF/MS Analysis
Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and column heater.
-
QToF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-10 min, 5-30% B; 10-25 min, 30-60% B; 25-30 min, 60-95% B; 30-35 min, 95% B; 35.1-40 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
QToF/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative (-) and Positive (+) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Sampling Cone Voltage | 30 - 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 100 - 2000 |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Collision Energy | Low: 6 eV; High: Ramp 20-40 eV |
Data Presentation
The following table summarizes the characteristic ions of representative platycodigenin saponins identified using UPLC-QToF/MS in negative ion mode. The fragmentation pattern typically involves the sequential loss of sugar residues from the glycosidic chains.
| Compound Name | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Platycoside E | 15.8 | 1223.6 | 1061.5, 929.4, 767.3, 473.2 |
| Platycodin D3 | 17.2 | 1385.7 | 1223.6, 1061.5, 929.4, 767.3, 473.2 |
| Platycodin D | 18.5 | 1239.6 | 1077.5, 915.4, 753.3, 473.2 |
| Deapioplatycodin D | 19.1 | 1107.5 | 945.4, 783.3, 473.2 |
| Platycodin A | 20.3 | 1431.7 | 1269.6, 1107.5, 945.4, 783.3, 473.2 |
| 3”-O-Acetylplatycodin D | 21.5 | 1281.6 | 1239.6, 1077.5, 915.4, 753.3, 473.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for platycodigenin saponin characterization.
Platycodigenin Saponin Fragmentation Pathway
Caption: Generalized fragmentation pathway of a platycodigenin saponin in negative ion mode.
Conclusion
The UPLC-QToF/MS method detailed in this application note provides a highly effective and reliable approach for the comprehensive characterization of platycodigenin saponins. The combination of high-resolution chromatographic separation and accurate mass spectrometry enables the confident identification of known saponins and the structural elucidation of novel compounds. This methodology is invaluable for natural product research, quality control of herbal medicines, and the development of new therapeutic agents.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS [mdpi.com]
- 3. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Confirmation of 3-O-beta-D-Glucopyranosylplatycodigenin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-beta-D-Glucopyranosylplatycodigenin is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. The precise structural confirmation of this complex natural product is paramount for its development as a drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the structure of this compound. The methodologies described herein are designed to enable researchers to verify the identity and purity of their isolated or synthesized compound.
Structural Elucidation Strategy
The structural confirmation of this compound by NMR spectroscopy involves a systematic approach to analyze the different structural components of the molecule. This includes the identification of the triterpenoid aglycone (platycodigenin), the characterization of the sugar moiety (β-D-glucopyranose), and the determination of the glycosidic linkage between the sugar and the aglycone. A combination of 1D (¹H and ¹³C) and 2D NMR experiments, such as COSY, HSQC, and HMBC, is essential for a comprehensive analysis.
Data Presentation
The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from literature data of closely related platycosides and are reported for samples dissolved in pyridine-d₅, a common solvent for saponin analysis.[1]
Table 1: ¹³C NMR Chemical Shift Data of this compound (in pyridine-d₅)
| Atom No. | Aglycone (Platycodigenin) δc (ppm) | Atom No. | Glucopyranosyl Moiety δc (ppm) |
| 1 | 43.9 | 1' | 107.2 |
| 2 | 71.8 | 2' | 75.8 |
| 3 | 89.1 | 3' | 78.9 |
| 4 | 39.9 | 4' | 71.9 |
| 5 | 56.1 | 5' | 78.2 |
| 6 | 18.5 | 6' | 63.0 |
| 7 | 33.5 | ||
| 8 | 40.2 | ||
| 9 | 47.8 | ||
| 10 | 37.2 | ||
| 11 | 24.1 | ||
| 12 | 122.9 | ||
| 13 | 144.5 | ||
| 14 | 42.5 | ||
| 15 | 28.5 | ||
| 16 | 23.9 | ||
| 17 | 47.2 | ||
| 18 | 42.0 | ||
| 19 | 46.5 | ||
| 20 | 31.0 | ||
| 21 | 34.2 | ||
| 22 | 33.3 | ||
| 23 | 64.5 | ||
| 24 | 14.0 | ||
| 25 | 17.5 | ||
| 26 | 17.8 | ||
| 27 | 26.3 | ||
| 28 | 179.8 | ||
| 29 | 33.2 | ||
| 30 | 23.8 |
Table 2: ¹H NMR Chemical Shift Data of this compound (in pyridine-d₅)
| Atom No. | Aglycone (Platycodigenin) δH (ppm, J in Hz) | Atom No. | Glucopyranosyl Moiety δH (ppm, J in Hz) |
| 2 | 4.25 (m) | 1' | 4.95 (d, 7.8) |
| 3 | 3.38 (dd, 11.5, 4.5) | 2' | 4.05 (m) |
| 5 | 0.85 (m) | 3' | 4.28 (m) |
| 12 | 5.45 (br s) | 4' | 4.26 (m) |
| 23a | 4.15 (d, 11.0) | 5' | 3.95 (m) |
| 23b | 3.55 (d, 11.0) | 6'a | 4.52 (m) |
| 24 | 1.05 (s) | 6'b | 4.38 (m) |
| 25 | 0.82 (s) | ||
| 26 | 1.02 (s) | ||
| 27 | 1.35 (s) | ||
| 29 | 1.25 (s) | ||
| 30 | 0.95 (s) |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated pyridine (B92270) (pyridine-d₅) is a recommended solvent for saponins (B1172615) as it often provides good signal dispersion.[1] Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used.
-
Concentration: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following NMR experiments are essential for the structural confirmation of this compound. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) at a constant temperature (e.g., 298 K).
-
1D ¹H NMR: Provides information on the number and types of protons in the molecule. Key signals include those for the anomeric proton of the glucose unit, methyl groups, and olefinic protons of the aglycone.
-
1D ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4] It is crucial for tracing the proton spin systems within the aglycone and the sugar moiety.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹JCH coupling).[2][5] This allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[2] This is a powerful tool for establishing long-range connectivities and is critical for determining the glycosylation site (the linkage between the sugar and the aglycone) and the overall carbon skeleton.
Mandatory Visualizations
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound via NMR.
Signaling Pathway for NMR-based Structural Analysis
This diagram illustrates the key correlations from 2D NMR experiments used to piece together the structure of this compound.
Caption: Key 2D NMR correlations for the structural analysis of this compound.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ukm.my [ukm.my]
- 4. Synthesis of three hetero disaccharides, 4-O-beta-glucopyranosyl-6-deoxy-D-glucose, 4-O-beta-D-glucopyranosyl-D-mannosamine, and 4-O-beta-D-glucopyranosyl-D-mannose, and confirmation of their structures by C-13 NMR and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. delphinidin 3-O-beta-D-glucoside betaine | C21H20O12 | CID 165559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-O-beta-D-Glucopyranosylplatycodigenin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3-O-beta-D-Glucopyranosylplatycodigenin, a key triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is an oleanane-type triterpenoid saponin.[1] Its primary natural source is the roots of Platycodon grandiflorum.[1][2] Saponins (B1172615) are known for their complex structures and potential health benefits, but their extraction and isolation can be challenging.[3][4]
Q2: What are the critical general steps for extracting this saponin?
A2: A typical extraction and purification workflow for triterpenoid saponins includes:
-
Preparation of Plant Material: Drying and grinding the roots of Platycodon grandiflorum to a fine powder increases the surface area for efficient extraction.[5]
-
Defatting: This optional but recommended step uses a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids that can interfere with subsequent steps.[3][6]
-
Extraction: Utilizing a polar solvent, most commonly an aqueous alcohol solution, to solubilize and extract the saponins from the plant matrix.[5][7]
-
Purification: A multi-step process to isolate the target compound. This often involves techniques like liquid-liquid extraction, macroporous resin chromatography, and further column chromatography.[5][8]
Q3: Which extraction method is most effective for maximizing yield?
A3: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) generally offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[9][10] UAE, for instance, can significantly reduce extraction time from many hours to under two hours.[5] The choice of method may depend on available equipment and scalability.
Q4: How do I select the optimal solvent for extraction?
A4: The choice of solvent and its polarity are critical. Aqueous solutions of ethanol (B145695) or methanol (B129727) are standard for saponin extraction.[7] The ideal ethanol-to-water ratio should be optimized for your specific conditions. While a 70% ethanol solution is a common starting point, some studies on related platycosides like Platycodin D found that using pure water (0% ethanol) yielded the best results.[3][11][12] The addition of water to organic solvents generally improves the extraction rate of saponins.[7]
Q5: How can I confirm the identity and quantity of the extracted compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for analysis. For quantification, an HPLC system with an Ultraviolet (UV) detector is often used.[5] However, since many saponins lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can provide superior detection.[6] For definitive identification, HPLC coupled with Mass Spectrometry (HPLC-MS) is the gold standard, allowing you to compare the retention time and mass spectrum of your sample against a certified reference standard.[5]
Troubleshooting Guide
Low yields and purification difficulties are common challenges in saponin extraction. This guide addresses specific issues you may encounter.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent choice or ratio. 2. Insufficient extraction time or temperature. 3. Degradation of the target saponin due to excessive heat or non-neutral pH. 4. Poor quality of the raw plant material. | 1. Optimize the ethanol-to-water ratio; start with 70% ethanol and test different polarities, including pure water.[3][7] 2. Increase extraction time or temperature incrementally. For methods like UAE, optimize sonication power and duration.[5][13] 3. Ensure the pH of the extraction solvent is near neutral. Avoid prolonged exposure to high temperatures.[3] 4. Source high-quality, properly dried and stored Platycodon grandiflorum roots. |
| Co-extraction of Impurities | 1. Plant material was not defatted. 2. Extraction solvent polarity is too low, co-extracting less polar compounds. | 1. Perform a thorough pre-extraction defatting step with a non-polar solvent like hexane.[3][6] 2. Increase the polarity of your extraction solvent by increasing the water content in your alcohol-water mixture.[3] |
| Loss of Compound During Purification | 1. Inefficient partitioning during liquid-liquid extraction. 2. Poor separation during column chromatography. | 1. Use n-butanol for liquid-liquid extraction to partition saponins from the crude aqueous extract.[6] 2. Employ macroporous resin chromatography as an initial enrichment step.[5] For further purification, optimize the mobile phase gradient for C18 or silica (B1680970) gel columns.[5] |
| Poor Resolution in HPLC Analysis | 1. Inappropriate mobile phase or column. 2. Co-elution of structurally similar saponins. | 1. Use a C18 column and optimize the mobile phase gradient (e.g., acetonitrile-water).[3] 2. Improve sample cleanup before HPLC analysis using Solid Phase Extraction (SPE).[3] Consider using an ELSD detector for better specificity if UV detection is poor.[6] |
Data Presentation: Comparison of Extraction Parameters
Disclaimer: Quantitative data for this compound is limited. The following tables include optimized parameters for the related and major bioactive saponin Platycodin D from the same source, and general comparisons of saponin extraction methods, which can serve as a strong starting point for optimization.
Table 1: Optimized Extraction Conditions for Platycodin D
| Parameter | Optimal Value | Source(s) |
| Solvent | Water (0% Ethanol) | [11][12][14] |
| Temperature | 50°C | [11][12][14] |
| Time | 11 hours | [11][12][14] |
| Max Yield Achieved | 5.63 mg/g | [11][12][14] |
Table 2: General Comparison of Saponin Extraction Methods
| Method | Typical Yield Comparison | Typical Extraction Time | Solvent Usage | Source(s) |
| Cold Maceration (CM) | Lower | 24-72 hours | High | [10] |
| Soxhlet Extraction (SE) | Moderate | 4-8 hours | Moderate-High | [10] |
| Ultrasound-Assisted (UAE) | High | 20-120 minutes | Low-Moderate | [5][13] |
| Microwave-Assisted (MAE) | High | 15-40 minutes | Low-Moderate | [10] |
| Pressurized Liquid (PLE) | Very High (can be 20-30% > traditional) | 15-30 minutes | Low | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins
This protocol provides a modern, efficient method for extracting saponins from Platycodon grandiflorum roots. It should be optimized for your specific laboratory conditions.
1. Material Preparation:
-
Dry the roots of Platycodon grandiflorum at 60°C until constant weight.
-
Grind the dried roots into a fine powder (40-60 mesh).[5]
-
(Optional but Recommended) Defat the powder by soaking and stirring in n-hexane (1:10 w/v) for 2 hours. Filter and air-dry the powder.[3]
2. Extraction:
-
Place 10 g of the prepared plant powder into a 250 mL flask.
-
Add 200 mL of 70% ethanol, creating a solid-to-liquid ratio of 1:20.[5][13]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a controlled temperature (e.g., 50°C) for 1 hour.[5]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the filtrates.
3. Concentration and Purification:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate can then be subjected to liquid-liquid partitioning with n-butanol.
-
Further purify the n-butanol fraction using macroporous resin or column chromatography to isolate this compound.[5]
Visualizations
Experimental Workflow Diagram
This diagram illustrates the key stages of the Ultrasound-Assisted Extraction (UAE) and purification process.
Caption: Workflow for UAE and purification of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to diagnosing and solving the common problem of low extraction yield.
Caption: A logical flowchart for troubleshooting low saponin extraction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 38337-25-6 | ScreenLib [screenlib.com]
- 3. benchchem.com [benchchem.com]
- 4. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of green deep eutectic solvent (DES) extraction of Chenopodium quinoa Willd. husks saponins by response surface methodology and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 10. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Optimization of ultrasonic-assisted extraction of Platycodon grandiflorum polysaccharides and evaluation of its structural, antioxidant and hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-O-beta-D-Glucopyranosylplatycodigenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-O-beta-D-Glucopyranosylplatycodigenin, a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the complex chemical environment of the crude plant extract. These include:
-
Presence of Structurally Similar Saponins (B1172615): Platycodon grandiflorum contains a multitude of platycosides with very similar structures, making chromatographic separation difficult.
-
Co-extraction of Polysaccharides: The high polarity of saponins means that polysaccharides are often co-extracted, leading to highly viscous solutions that can clog chromatography columns and interfere with separation.
-
Low Abundance: As a specific glycoside, its concentration in the crude extract may be lower compared to major platycosides, necessitating efficient enrichment and purification steps.
-
Lack of a Strong UV Chromophore: Saponins generally lack strong chromophores, making detection by UV-Vis spectrophotometry less sensitive. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often required for accurate monitoring.[1]
Q2: What is a general strategy for the isolation of this compound?
A2: A typical purification workflow involves several stages:
-
Extraction: Initial extraction from the dried and powdered roots of Platycodon grandiflorum using a polar solvent like methanol (B129727) or ethanol (B145695).
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. A common method involves partitioning between water and n-butanol to enrich the saponin fraction.
-
Column Chromatography: The saponin-rich fraction is further purified using various column chromatography techniques. This may involve a combination of silica (B1680970) gel chromatography for initial fractionation and reversed-phase (C18) chromatography for finer separation.
-
Preparative HPLC or HSCCC: For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are often employed.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard for purity assessment. Given the weak UV absorbance of saponins, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are preferred for accurate quantification and identification.[1] Purity is typically determined by the peak area percentage in the chromatogram.
Troubleshooting Guides
Problem 1: Low Yield of Saponin Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent. While methanol and ethanol are common, adjusting the water content (e.g., 70% ethanol) can improve efficiency. Increase the extraction time or use methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery. |
| Degradation of Target Compound | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a controlled temperature. |
| Losses During Solvent Partitioning | Ensure complete phase separation during liquid-liquid extraction. Emulsion formation can trap the target compound; consider centrifugation to break emulsions. Perform multiple extractions with the organic solvent (e.g., n-butanol) to ensure complete transfer of saponins. |
Problem 2: Poor Separation in Column Chromatography (Peak Tailing, Co-elution)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For silica gel chromatography, the high polarity of saponins can lead to strong adsorption and peak tailing. Consider using reversed-phase silica (e.g., C18) for better separation of these polar compounds. |
| Suboptimal Mobile Phase | Systematically optimize the solvent system. For silica gel, a common mobile phase is a mixture of chloroform, methanol, and water. For reversed-phase columns, a gradient of acetonitrile (B52724) or methanol in water is typically used. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for acidic saponins. |
| Column Overloading | The amount of crude extract loaded onto the column should not exceed its capacity. Overloading leads to broad peaks and poor resolution. |
| Presence of Interfering Substances | High viscosity due to co-extracted polysaccharides can disrupt the chromatographic process. Pre-treat the extract to remove polysaccharides, for instance, by precipitation with a large volume of ethanol. |
Problem 3: Difficulty in Final Purification by Preparative HPLC
| Possible Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Saponins | Use a shallower gradient during elution to improve the resolution between closely related compounds. Experiment with different stationary phases (e.g., phenyl-hexyl or cyano columns) that offer different selectivities. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase for separating highly polar compounds. |
| Sample Precipitation in the Mobile Phase | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. If the sample is dissolved in a strong solvent like DMSO, inject a smaller volume to avoid precipitation on the column. |
| Low Detector Response | If using a UV detector, monitor at a lower wavelength (e.g., 200-210 nm) where saponins may have some absorbance. For better sensitivity and universal detection of saponins, use an ELSD or a Mass Spectrometer. |
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol describes a general multi-step procedure for the isolation and purification of this compound from the roots of Platycodon grandiflorum.
1. Extraction and Preliminary Fractionation
-
Extraction: The dried and powdered roots of P. grandiflorum are extracted with 70% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane (to remove nonpolar compounds) and then with water-saturated n-butanol. The n-butanol fraction, containing the saponins, is collected and concentrated.
2. Open Column Chromatography
-
Silica Gel Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard (if available) are combined.
-
Reversed-Phase (C18) Chromatography: The enriched fractions from the silica gel column are further purified on a reversed-phase C18 column using a stepwise gradient of methanol in water.
3. Final Purification by Preparative HPLC
-
Instrumentation: A preparative HPLC system equipped with a C18 column and an ELSD or MS detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile should be optimized based on analytical HPLC results.
-
Procedure: The partially purified fraction is dissolved in the initial mobile phase composition and injected onto the preparative HPLC column. The peak corresponding to this compound is collected.
-
Post-Purification: The collected fraction is concentrated under reduced pressure, and the purified compound is lyophilized to obtain a powder. The purity is confirmed by analytical HPLC-MS.
Quantitative Data
The following table summarizes representative data for the content of major platycosides in Platycodon grandiflorum roots, which provides context for the purification challenges. Note that the content of the specific target compound, this compound, may be lower and is often not individually reported in general analyses.
| Saponin | Content (μg/g of Platycodi Radix) | Reference |
| Deapi-platycoside E | Varies significantly | [2] |
| Platycoside E | Varies significantly | [2] |
| Deapi-platycodin D3 | Varies significantly | [2] |
| Platycodin D3 | Varies significantly | [2] |
| Deapi-platycodin D | Varies significantly | [2] |
| Platycodin D | Varies significantly | [2] |
| Polygalacin D | Varies significantly | [2] |
| 3″-O-acetyl polygalacin D | Varies significantly | [2] |
| Platycodin A | Varies significantly | [2] |
| 2″-O-acetyl polygalacin D | Varies significantly | [2] |
The exact content of each saponin can vary widely depending on the plant's origin, age, and processing methods.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation during purification.
References
3-O-beta-D-Glucopyranosylplatycodigenin stability and storage conditions
This technical support center provides guidance on the stability and proper storage of 3-O-beta-D-Glucopyranosylplatycodigenin for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter durations, storage at 4°C is suitable for up to two years.[1]
Q2: How should I store solutions of this compound?
Stock solutions should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.[1] If stored at -20°C, the solution should be used within one month; for storage up to six months, -80°C is recommended.[2] If a solution has been stored at -20°C for over a month, its efficacy should be re-verified before use.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol.[1] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline may be necessary to achieve the desired concentration and solubility.[2]
Q4: What is the primary degradation pathway for this compound?
The most common degradation pathway for triterpenoid (B12794562) saponins (B1172615) like this compound is the hydrolysis of the glycosidic bonds. This process can be catalyzed by acidic or enzymatic conditions, leading to the cleavage of the glucose moiety from the platycodigenin (B1581504) aglycone.
Q5: How do pH and temperature affect the stability of this compound?
While specific data for this compound is limited, studies on related platycosides indicate that they are most stable in slightly acidic conditions (pH 4.5-5.0). Both strongly acidic and alkaline conditions can promote hydrolysis of the glycosidic linkage. Triterpenoid saponins are also generally sensitive to high temperatures, which can accelerate degradation.
Q6: I am observing unexpected degradation of the compound in my experiments. What are the possible causes and troubleshooting steps?
Unexpected degradation can arise from several factors, including inappropriate storage, solution instability, or harsh experimental conditions. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
| Solid | -20°C | Up to 3 years | Tightly sealed, protected from light and moisture. |
| Solid | 4°C | Up to 2 years | Tightly sealed, protected from light and moisture. |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Re-verify efficacy if stored longer. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, and if necessary, dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each stress condition. Characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Logic for selecting appropriate storage conditions.
References
Technical Support Center: 3-O-beta-D-Glucopyranosylplatycodigenin (Platycodin D) Extraction and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-O-beta-D-Glucopyranosylplatycodigenin (Platycodin D) during extraction and handling.
Troubleshooting Guides
Issue 1: Low Yield of Platycodin D in Extract
Possible Causes and Solutions:
| Cause | Recommendation |
| Suboptimal Extraction Solvent | For optimal yield, water has been identified as an effective solvent. The use of ethanol (B145695) at 0% concentration (i.e., pure water) has been shown to provide high extraction yields. |
| Inappropriate Extraction Temperature | High temperatures can lead to thermal degradation. An optimized temperature of around 50°C is recommended for extraction.[1] Drying of the plant material should be conducted at a mild temperature, as drying at 40°C has been shown to result in the highest Platycodin D content. |
| Incorrect Extraction Time | Both insufficient and excessive extraction times can result in lower yields. An extraction time of approximately 11 hours has been suggested as optimal.[1] |
| Inefficient Cell Wall Disruption | The rigid cell walls of the plant material can hinder solvent penetration and extraction. Mechanochemical-assisted extraction, which involves grinding the plant material with a solid alkali like NaOH before water extraction, can significantly increase the yield. |
| Losses During Processing | Peeling the roots of Platycodon grandiflorum before extraction can lead to a significant loss of Platycodin D. It is recommended to use unpeeled roots for extraction. |
Issue 2: Appearance of Unknown Peaks in Chromatogram, Suggesting Degradation
Possible Causes and Solutions:
| Cause | Recommendation |
| Acid or Alkaline Hydrolysis | Platycodin D is susceptible to hydrolysis under both acidic and alkaline conditions. Maintain the pH of your extraction and processing solutions in a slightly acidic to neutral range. Avoid strong acids and bases. |
| Enzymatic Degradation | The raw plant material may contain endogenous enzymes, such as β-glucosidases, that can hydrolyze the glycosidic bonds of Platycodin D. Consider a blanching step or using enzyme inhibitors during extraction to deactivate these enzymes. |
| Thermal Degradation | Exposure to high temperatures during extraction, solvent evaporation, or storage can cause degradation. Use moderate temperatures (around 40-50°C) for processing and store extracts and purified compounds at low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| Photodegradation | Triterpenoid saponins (B1172615) can be sensitive to light. Protect your samples from light by using amber vials or by working under subdued light conditions, especially during long-term storage.[2] |
| Oxidation | While less documented for Platycodin D specifically, oxidation is a common degradation pathway for natural products. Consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. |
| Presence of Metal Ions | Metal ions can sometimes catalyze degradation reactions. Use high-purity solvents and deionized water, and consider the use of chelating agents like EDTA if metal ion contamination is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (Platycodin D)?
A1: The most well-documented degradation pathway is the enzymatic hydrolysis of the glycosidic bonds. Specifically, β-glucosidases can cleave the glucose molecules attached to the saponin (B1150181) backbone.[2][3][4] This can occur through the action of endogenous plant enzymes during extraction or by the deliberate addition of enzymes. Acid and alkaline hydrolysis also contribute to degradation.
Q2: What are the ideal storage conditions for Platycodin D?
A2: For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable. It is crucial to protect the compound from light by using amber vials or other light-blocking containers.[2]
Q3: Can I use ethanol for the extraction of Platycodin D?
A3: While ethanol is a common solvent for extracting phytochemicals, studies have shown that for maximizing the yield of Platycodin D from Platycodon grandiflorum root, an ethanol concentration of 0% (i.e., using only water) at 50°C for 11 hours provides optimal results.[1]
Q4: How can I monitor the degradation of Platycodin D?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is the most common and effective method for quantifying Platycodin D and detecting its degradation products.[5] A stability-indicating HPLC method should be developed and validated for this purpose.
Q5: Are there any precursors to Platycodin D that I should be aware of during extraction?
A5: Yes, Platycoside E and Platycodin D3 are natural precursors to Platycodin D found in Platycodon grandiflorum. These compounds have additional glucose moieties that can be hydrolyzed by β-glucosidases to yield Platycodin D.[2][6]
Experimental Protocols
Protocol 1: Optimized Extraction of Platycodin D
This protocol is based on optimized conditions to maximize the yield of Platycodin D while minimizing degradation.
-
Material Preparation: Use dried, unpeeled roots of Platycodon grandiflorum. Grind the roots into a fine powder.
-
Extraction:
-
Solvent: Deionized water (Ethanol concentration of 0%).
-
Temperature: 50°C.
-
Time: 11 hours.
-
Procedure: Add the powdered root material to the water at a specified solid-to-liquid ratio. Stir the mixture continuously in a temperature-controlled water bath for 11 hours.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to remove solid plant material.
-
Concentrate the aqueous extract under reduced pressure at a temperature not exceeding 50°C to avoid thermal degradation.
-
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Protocol 2: Forced Degradation Study for Platycodin D
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare stock solutions of Platycodin D in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep it at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of Platycodin D to a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of Platycodin D to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples at different time points using a validated HPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 3: Enzymatic Hydrolysis of Platycodin D Precursors
This protocol describes the conversion of Platycoside E and Platycodin D3 to Platycodin D using β-glucosidase.
-
Substrate Preparation: Dissolve the extract containing Platycoside E and Platycodin D3 in a suitable buffer. A sodium phosphate (B84403) buffer (0.02 M, pH 6.0) is recommended for β-glucosidase from Aspergillus usamii.[2]
-
Enzyme Addition: Add β-glucosidase to the substrate solution. The optimal temperature for the enzyme from Aspergillus usamii is 40°C.[2]
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation. The conversion can be completed within 2 hours under optimal conditions.[2]
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an organic solvent like n-butanol for extraction.
-
Analysis: Analyze the reaction mixture by HPLC to confirm the conversion of the precursors to Platycodin D.
Visualizations
Caption: A general experimental workflow for the extraction, purification, and analysis of Platycodin D.
Caption: The enzymatic degradation pathway of Platycodin D precursors and other degradation factors.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalysis of Platycoside E and Platycodin D3 Using Fungal Extracellular β-Glucosidase Responsible for Rapid Platycodin D Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus [frontiersin.org]
- 5. An HPLC-MS/MS method for the quantitative determination of platycodin D in rat plasma and its application to the pharmacokinetics of Platycodi Radix extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Platycodigenin Isomers
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides expert advice, troubleshooting strategies, and detailed protocols to overcome common challenges in the High-Performance Liquid Chromatography (HPLC) separation of platycodigenin (B1581504) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of platycodigenin isomers by HPLC so challenging?
A1: Platycodigenin isomers, such as platycodin D, deapioplatycodin D, platycodin D3, and polygalacin D, are structurally very similar triterpenoid (B12794562) saponins (B1172615). They often share the same molecular weight and differ only subtly in the position or number of glycosidic linkages or functional groups. This structural similarity results in very close retention times on standard reversed-phase columns, often leading to co-elution or poor resolution, making their separation a significant chromatographic challenge.[1]
Q2: What is a good starting point for developing an HPLC method for platycodigenin isomers?
A2: A robust starting point is to use a reversed-phase C18 column with a gradient elution.[2][3] A mobile phase consisting of water (often with an acidic modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[2][3] Detection is commonly performed at a low wavelength, such as 210 nm, as saponins lack strong chromophores.[2] An Evaporative Light Scattering Detector (ELSD) is also a suitable alternative for detecting these compounds.[4][5]
Q3: What is the purpose of adding an acid (e.g., formic acid) to the mobile phase?
A3: Adding a small amount of acid (typically 0.1%) to the mobile phase serves to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase. This minimizes secondary interactions between the analytes and the column, which can cause peak tailing.[6] It also ensures that acidic analytes are in a consistent, non-ionized state, leading to sharper, more symmetrical peaks and improved reproducibility.[7]
Q4: My baseline is noisy or drifting. What are the common causes?
A4: A noisy or drifting baseline can stem from several sources. Common causes include:
-
Mobile Phase Issues: Improperly degassed solvents can introduce air bubbles into the system. Ensure mobile phases are freshly prepared with high-purity solvents and thoroughly degassed.[8]
-
System Contamination: A contaminated guard column, column, or detector cell can cause baseline disturbances.
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise.
-
Pump Malfunction: Inconsistent solvent mixing or leaks in the pump can cause baseline fluctuations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of platycodigenin isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is the most common challenge when separating structurally similar isomers.
-
Initial Checks:
-
Column Health: Ensure your column is not degraded or contaminated. A significant loss of efficiency can lead to peak broadening and reduced resolution.
-
System Suitability: Confirm your HPLC system is functioning correctly by injecting a standard mixture with known separation characteristics.
-
-
Optimization Strategies:
-
Modify Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity. If you are using methanol, try switching to acetonitrile, or vice versa, as they offer different selectivities.[7][9]
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent concentration) provides more time for closely eluting compounds to separate.[8]
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte-stationary phase interactions.[7] Systematically varying the column temperature (e.g., 25°C, 30°C, 40°C) can sometimes reveal an optimum for isomer separation. Higher temperatures often lead to sharper peaks but may not always improve the resolution between critical pairs.[6]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will extend the run time.[8]
-
Problem 2: Peaks are Tailing or Fronting
Asymmetrical peaks can compromise resolution and the accuracy of quantification.
-
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Residual silanol groups on the C18 column's silica (B1680970) backbone can interact with the hydroxyl groups on the saponins, causing tailing.
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress these interactions.[6]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Column Contamination: Buildup of contaminants can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol, dichloromethane).[6]
-
-
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase mixture.[6]
-
-
Problem 3: Fluctuating Retention Times
Inconsistent retention times make peak identification unreliable and affect quantitative accuracy.
-
Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure a sufficient equilibration time is built into your method, typically 5-10 column volumes.
-
-
Mobile Phase Preparation: Inconsistent preparation or evaporation of the more volatile organic solvent can alter the mobile phase composition.
-
Solution: Prepare mobile phases accurately and keep solvent bottles capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[6]
-
Solution: Use a column oven to maintain a constant, stable temperature.
-
-
Pump Performance: Leaks or malfunctioning check valves can lead to an inconsistent flow rate.
-
Solution: Perform regular maintenance on the HPLC pump.
-
-
Experimental Protocols & Data
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for extracting platycosides from the roots of Platycodon grandiflorum.
-
Grinding: Grind the dried roots of Platycodi Radix into a fine powder.
-
Extraction: Weigh approximately 200 g of the powdered roots and place it in a suitable vessel. Add 70% ethanol.
-
Sonication: Perform ultrasonic-assisted extraction for 30 minutes. Repeat this process three times.[2]
-
Filtration & Concentration: Combine the extracts, filter them, and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Final Preparation: Before injection, reconstitute a known amount of the dry extract in the mobile phase and filter it through a 0.45 µm syringe filter.
HPLC Method Parameters
The following tables summarize HPLC conditions used in various studies for the separation of platycodigenin isomers and related saponins. This data can be used as a reference for method development.
Table 1: HPLC Methods for Platycoside Separation
| Parameter | Method 1[2] | Method 2[10] | Method 3[3] | Method 4[5] |
| Stationary Phase | Zorbax Eclipse XDB C18 (250 x 9 mm, 10 µm) | Capcell Pak C18 MG (250 x 4.6 mm, 5 µm) | Zorbax SB-Aq C18 (150 x 4.6 mm, 5 µm) | Not Specified C18 |
| Mobile Phase | A: Water, B: Methanol | A: Not specified, B: Acetonitrile | A: Water, B: Acetonitrile | A: Water, B: Acetonitrile |
| Gradient Profile | 0-15 min, 40-45% B; 15-30 min, 45-55% B | Isocratic or simple gradient (details not fully specified) | 0-6 min (10-15% B), 6-50 min (15-25% B), 50-70 min (25-70% B), 70-80 min (70-100% B) | Gradient (details not fully specified) |
| Flow Rate | 3.5 mL/min | Not specified | 1.0 mL/min | Not specified |
| Column Temperature | 25°C | Not specified | Room Temperature | Not specified |
| Detector | UV at 210 nm | Photodiode Array (PDA) | Evaporative Light Scattering Detector (ELSD) | Evaporative Light Scattering Detector (ELSD) |
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes for optimizing your HPLC separations.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
Technical Support Center: Quantification of 3-O-beta-D-Glucopyranosylplatycodigenin
Welcome to the technical support center for the quantification of 3-O-beta-D-Glucopyranosylplatycodigenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues encountered during the analysis of this triterpenoid (B12794562) saponin (B1150181).
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Category 1: Chromatographic & Mass Spectrometry Issues
Question: Why am I seeing poor peak shape (tailing, fronting, or splitting) in my HPLC chromatogram?
Answer:
Poor peak shape is a common issue that can compromise the accuracy of quantification. The causes can be chemical or physical.
-
Peak Tailing: This is often seen with saponins (B1172615) due to their interaction with active sites on the silica-based columns.[1][2]
-
Cause 1: Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the analyte.
-
Solution: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups. Consider using a column with end-capping or a different stationary phase.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase can lead to tailing peaks.[1][2]
-
Solution: Implement a column cleaning protocol or replace the guard/analytical column.[3]
-
-
-
Peak Fronting: This is less common than tailing.
-
Cause: Sample solvent is stronger than the mobile phase, or the sample is overloaded.
-
Solution: Whenever possible, dissolve and inject your sample in a solvent that is weaker than or the same as the initial mobile phase.[2]
-
-
-
Split Peaks:
-
Cause 1: Partially Clogged Column Frit: Particulates from the sample or system can block the column inlet.[2]
-
Cause 2: Sample Solvent Incompatibility: The solvent used to dissolve the sample may not be miscible with the mobile phase, causing the analyte to precipitate upon injection.[3]
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
-
Question: My retention times are shifting between injections. What is causing this instability?
Answer:
Inconsistent retention times can lead to incorrect peak identification and integration.
-
Cause 1: Inconsistent Mobile Phase Composition: Poorly prepared or degraded mobile phase is a common culprit.[4][5]
-
Cause 2: Fluctuating Column Temperature: Temperature variations can affect analyte interaction with the stationary phase.[7]
-
Solution: Use a column oven to maintain a stable temperature throughout the analytical run.[7]
-
-
Cause 3: Pump Issues and Leaks: Air bubbles in the pump or leaks in the system can cause pressure fluctuations and, consequently, retention time shifts.[4][6]
-
Cause 4: Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[4]
-
Solution: Use a guard column to protect the analytical column.[3] Monitor column performance with standards and replace it when performance deteriorates.
-
Question: I'm experiencing high backpressure in my HPLC system. How can I resolve this?
Answer:
High backpressure can damage the pump and column. The issue is almost always due to a blockage.
-
Cause 1: Blockage in the Column: The most common cause is a plugged frit at the column inlet due to sample particulates or precipitated buffer.[4]
-
Solution: Systematically isolate the column to confirm it's the source of the pressure. Disconnect the column and run the pump; if the pressure drops, the column is the issue. Try back-flushing the column. If this doesn't work, the column may need to be replaced.[2]
-
-
Cause 2: Blockage in Tubing or Filters: Particulates can also get lodged in tubing, in-line filters, or guard columns.[2]
-
Solution: Replace the in-line filter. Check tubing for blockages and replace if necessary.
-
Category 2: Signal & Sensitivity Issues
Question: Why is my baseline noisy or drifting?
Answer:
A stable baseline is critical for accurate quantification, especially for low-concentration analytes.
-
Cause 1: Contaminated Mobile Phase: Impurities in solvents or buffers can create a noisy or drifting baseline. Microbial growth can also be an issue.[2]
-
Cause 2: Air Bubbles in the System: Bubbles passing through the detector cell will cause baseline spikes and noise.[4][7]
-
Solution: Ensure the mobile phase is properly degassed.[1] Purge the pump to remove any trapped air.
-
-
Cause 3: Detector Lamp Issues: An aging detector lamp can lead to decreased energy and increased noise.[7]
-
Solution: Check the lamp's energy output. Replace it if it's below the manufacturer's recommended level.
-
Question: My analyte signal is weak or non-existent in LC-MS. What should I check?
Answer:
Low sensitivity in LC-MS can be due to a variety of factors, from sample preparation to ion source settings.
-
Cause 1: Poor Ionization: this compound may not ionize efficiently under the current source conditions.
-
Solution: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with both positive and negative ion modes. Saponins often form adducts with sodium ([M+Na]+) or acetate (B1210297) ([M+CH3COO]-), which can be more sensitive than protonated/deprotonated molecules. Consider adding a small amount of an appropriate salt (e.g., sodium acetate) to the mobile phase.
-
-
Cause 2: Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.
-
Solution: Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] Adjust the chromatography to separate the analyte from the interfering compounds.
-
-
Cause 3: Contamination of the Mass Spectrometer: The ion source and mass spectrometer inlet can become contaminated over time, leading to a loss of signal.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source and optics.
-
Visual Workflows & Logic Diagrams
Experimental Workflow for Quantification
Caption: General experimental workflow for saponin quantification.
Troubleshooting Logic: Poor Peak Shape
Caption: A logical diagram for troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an oleanane-type triterpenoid saponin.[8] It is a natural product isolated from the roots of Platycodon grandiflorum and is structurally related to other platycodins like Platycodin D.[8]
Q2: Which analytical technique is best for quantifying this compound? A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method.[9][10] For high sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[11] HPLC with UV or Evaporative Light Scattering Detection (ELSD) are also viable options.[9][12]
Q3: How should I prepare a standard stock solution of this compound? A3: The compound's solubility should be considered. It is often soluble in solvents like DMSO, methanol, or ethanol.[8] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 might be necessary.[8] For analytical standards, prepare a concentrated stock solution in a suitable organic solvent, and then perform serial dilutions in the mobile phase to create calibration standards. Store stock solutions at -20°C or -80°C for stability.[8]
Q4: Are there alternatives to HPLC for quantification? A4: Yes, an indirect competitive enzyme-linked immunosorbent assay (icELISA) has been developed for the high-throughput detection of Platycodin D, a closely related compound.[9] This method can be much faster than HPLC but may have different specificity and sensitivity characteristics.[9]
Experimental Protocols
Example HPLC-UV Protocol
This is a generalized protocol based on methods for related platycodins.[9][13] Optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 30:70 v/v).[12] Adding 0.1% formic acid to the water can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.[13]
-
Injection Volume: 10 µL.[9]
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Create a calibration curve by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Example LC-MS/MS Protocol
This protocol is designed for sensitive quantification in biological matrices.[11]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Use a gradient elution program, starting with a low percentage of B and increasing over the run to elute the analyte.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in positive ion mode (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound must be determined by infusing a standard solution. For Platycodin D, a related compound, transitions have been established.
-
Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically used.[11]
Quantitative Data Summary
The following tables summarize method validation data from published literature for closely related platycodins, which can serve as a benchmark for developing an assay for this compound.
Table 1: HPLC Method Validation for Platycodin D
(Data adapted from a study on Platycodin D and Platycoside E)[14]
| Parameter | Platycodin D |
| Linearity (Correlation Coefficient, r²) | 0.9997 |
| Limit of Detection (LOD) | 0.31 µg/mL |
| Limit of Quantification (LOQ) | 0.93 µg/mL |
| Intra-day Precision (%RSD) | 0.4 - 4.77% |
| Inter-day Precision (%RSD) | 0.58 - 3.59% |
| Intra-day Accuracy (%) | 94.11 - 122.82% |
| Inter-day Accuracy (%) | 94.02 - 115.73% |
Table 2: icELISA Method Validation for Platycodin D
(Data adapted from a study developing an icELISA for Platycodin D)[9]
| Parameter | Platycodin D |
| Linearity Range | 0.032 - 100 µg/mL |
| 50% Inhibition Concentration (IC₅₀) | 2.70 µg/mL |
| Average Recovery | 97.14% |
| Cross-reactivity (Platycodin D2) | 0.93% |
| Correlation with HPLC (r) | 0.9654 |
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. agilent.com [agilent.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. zefsci.com [zefsci.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Establishment of indirect competitive enzyme-linked immunosorbent assay for the detection of platycodin D in Radix Platycodonis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saponin analysis - Eurofins Scientific [eurofins.in]
- 11. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Cloning and Functional Characterization of a β-Glucosidase Gene to Produce Platycodin D in Platycodon grandiflorus [frontiersin.org]
- 14. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
Technical Support Center: Overcoming Solubility Challenges with 3-O-beta-D-Glucopyranosylplatycodigenin in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-O-beta-D-Glucopyranosylplatycodigenin in in vitro experiments. This compound is a known triterpenoid (B12794562) saponin (B1150181), often referred to in scientific literature as Platycodin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound (Platycodin D) is a major bioactive saponin isolated from the root of Platycodon grandiflorum. Like many saponins, it has an amphipathic nature, with a lipid-soluble aglycone and water-soluble sugar chains.[1] This structure results in limited solubility in aqueous solutions, making it challenging to work with in many in vitro assays. It is, however, soluble in several organic solvents.[2]
Q2: Which organic solvents are recommended for creating a stock solution?
For creating concentrated stock solutions, several organic solvents are effective. The most commonly used are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] It is crucial to use anhydrous (water-free) solvents, as water contamination can significantly reduce the solubility of the compound.
Q3: How should I prepare this compound for cell-based assays?
For aqueous-based experiments, such as cell culture, it is standard practice to first prepare a high-concentration stock solution in 100% DMSO.[3] This stock solution is then serially diluted to the final working concentration in the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: What are the best practices for storing solutions of this compound?
Stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability; storage at -20°C is generally suitable for at least one month.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions are less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]
Troubleshooting Guide
Issue 1: The compound precipitates immediately upon dilution in my aqueous buffer or cell culture medium.
-
Potential Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of the compound at the desired final concentration. This is a common issue known as "crashing out."
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration in your assay is as high as your experimental system can tolerate (typically between 0.1% and 0.5% for cell-based assays).
-
Perform a Two-Step Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, first create an intermediate dilution in a small volume of serum-containing medium or a buffer with a higher protein content (e.g., BSA). The proteins can help to stabilize the compound and prevent precipitation. Then, add this intermediate dilution to the final volume.[3]
-
Pre-warm the Medium/Buffer: Pre-warming your cell culture medium or buffer to 37°C before adding the compound's stock solution can help improve dissolution.[3]
-
Vortex Gently: Ensure thorough mixing by gently vortexing or inverting the tube after each dilution step.[3]
-
Consider Alternative Formulations: If precipitation persists, consider using solubilizing agents. Formulations containing PEG300 and Tween-80, or cyclodextrins like SBE-β-CD, have been used to improve the solubility of similar compounds.
-
Issue 2: The solution appears cloudy or forms a precipitate over time.
-
Potential Cause: The compound may be degrading or slowly precipitating out of the solution due to instability in the aqueous environment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before use.
-
Minimize Freeze-Thaw Cycles: Store stock solutions in small aliquots to avoid repeated freezing and thawing.
-
Check pH: Ensure the pH of your aqueous buffer is optimal for the compound's stability.
-
Issue 3: I'm observing unexpected or inconsistent results in my in vitro assay.
-
Potential Cause: Undissolved micro-precipitates of the compound could be present, leading to inconsistent effective concentrations in your assay wells.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your prepared solutions (both stock and working dilutions) for any signs of precipitation. Hold the vial against a light source to check for cloudiness or visible particles.
-
Centrifugation: If you suspect micro-precipitates, you can centrifuge your working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment. However, be aware that this will lower the effective concentration of your compound.
-
Re-evaluate Solubilization Protocol: Revisit your solubilization protocol to ensure complete dissolution at each step. Gentle warming (to 37°C) or brief sonication of the stock solution can sometimes aid dissolution.
-
Data Presentation
Table 1: Solubility of this compound (Platycodin D) in Various Solvents.
| Solvent | Approximate Solubility | Notes |
| Dimethylformamide (DMF) | ~25 mg/mL[2] | A suitable solvent for high-concentration stock solutions. |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2] | The most common solvent for preparing stock solutions for in vitro assays. |
| Ethanol | ~3 mg/mL[2] | Lower solubility compared to DMF and DMSO. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] | Illustrates the significant drop in solubility in aqueous buffer, even with a co-solvent. |
| Water | Sparingly soluble[2] | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: ~1225.33 g/mol ) in a sterile microcentrifuge tube. For example, weigh 1.23 mg of the compound.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration. For 1.23 mg, this would be 100 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay with a Two-Step Dilution
This protocol is designed to minimize precipitation when treating cells with the compound.
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Intermediate Dilution:
-
Thaw a single-use aliquot of your 10 mM stock solution in DMSO.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed (37°C) complete cell culture medium (containing serum). For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Mix gently by inverting.
-
-
Final Treatment:
-
Remove the old medium from the cell plate.
-
Add the appropriate volume of the intermediate dilution to fresh, pre-warmed medium to achieve the final desired concentrations. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of medium in a well to get a final concentration of 10 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Proceed with the standard MTT protocol by adding MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals with DMSO or another suitable solvent before reading the absorbance.
Visualizations
Caption: Workflow for preparing and using the compound in in vitro assays.
Caption: Decision tree for troubleshooting compound precipitation.
Caption: Key signaling pathways potentially affected by the compound.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 3-O-beta-D-Glucopyranosylplatycodigenin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the analysis of 3-O-beta-D-Glucopyranosylplatycodigenin and related platycoside saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound and other platycosides?
A1: The most frequently employed analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
-
HPLC: Reverse-phase HPLC (RP-HPLC) with a C18 column is a standard method for the separation of these saponins.[1][2] Due to the lack of a strong chromophore in many saponins, detection can be challenging.[1][3] Therefore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often preferred over UV detectors for quantification.[1][3] When using a UV detector, detection is typically performed at low wavelengths, such as 205-210 nm.[4]
-
LC-MS/MS: This is a highly sensitive and specific method, particularly for the analysis of platycosides in complex matrices like plasma.[4][5] It allows for accurate quantification and structural confirmation.[1][4][5]
-
UV-Vis Spectrophotometry: This method is often used for the determination of total saponin (B1150181) content rather than for individual compounds.[6][7] It typically involves a colorimetric reaction, for example, with a Liebermann-Burchard reagent.[7]
Q2: What are the key parameters to consider for method validation of this compound analysis?
A2: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9]
Q3: How can I prepare samples of this compound for HPLC or LC-MS analysis?
A3: Sample preparation depends on the matrix. For plant materials, a common method involves extraction with a solvent like 70% ethanol, followed by centrifugation and filtration.[10] For biological matrices such as plasma, protein precipitation with a solvent like methanol (B129727) is a typical first step, followed by centrifugation and filtration of the supernatant.[10]
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
Problem 1: Poor peak shape (peak tailing or fronting) for this compound.
-
Possible Causes & Solutions:
-
Secondary Interactions: Saponins can interact with residual silanols on the HPLC column, leading to peak tailing.[4]
-
Column Overload: Injecting too concentrated a sample can cause peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Inappropriate Mobile Phase: The mobile phase composition is critical for good peak shape.
-
Problem 2: Low sensitivity or no peak detected.
-
Possible Causes & Solutions:
-
Inadequate Detector Settings: As saponins have weak UV absorbance, a UV detector might not be sensitive enough.[1][3]
-
Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.
-
Solution: Investigate the stability of the analyte in the chosen solvent and under different temperature and light conditions. Prepare fresh samples before analysis.
-
-
Leaks in the System: A leak in the HPLC/LC-MS system can lead to a loss of sample and reduced sensitivity.
-
Solution: Perform a thorough check of all fittings and connections for any signs of leakage.
-
-
Problem 3: Poor resolution between this compound and other related platycosides.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Gradient: The gradient elution profile may not be optimized for separating structurally similar saponins.
-
Solution: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic solvents (acetonitrile vs. methanol) as they can offer different selectivities.
-
-
Incorrect Column Chemistry: The stationary phase may not be suitable for the separation.
-
Solution: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
-
-
Temperature Effects: Column temperature can influence selectivity.
-
Solution: Use a column oven to control the temperature and investigate the effect of different temperatures on the separation.
-
-
UV-Vis Spectrophotometry Analysis
Problem: Inconsistent or non-reproducible results for total saponin content.
-
Possible Causes & Solutions:
-
Interference from Other Compounds: The colorimetric reaction may not be specific to saponins and other compounds in the extract could be contributing to the absorbance reading.
-
Solution: Perform a sample cleanup step to remove interfering substances. This could involve a liquid-liquid extraction or solid-phase extraction (SPE).
-
-
Incomplete Reaction: The color development reaction may not have gone to completion.
-
Solution: Ensure that the reaction time and temperature are optimized and strictly controlled for all samples and standards as specified in the protocol.[7]
-
-
Instability of the Colored Product: The colored product formed may not be stable over time.
-
Solution: Measure the absorbance at a fixed time point after the addition of the reagent for all samples and standards.
-
-
Experimental Protocols
HPLC-ELSD Method for Platycoside Analysis
This protocol is a general starting point and should be optimized for your specific application.
-
Chromatographic System: HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-20 min, 20-40% B; 20-35 min, 40-60% B; 35-40 min, 60-20% B. The gradient should be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings:
-
Drift Tube Temperature: 60 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powdered plant material) and extract with 70% methanol using ultrasonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
UV-Vis Spectrophotometric Method for Total Saponins
This protocol is based on the Liebermann-Burchard reaction.
-
Reagents:
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
-
Standard Preparation: Prepare a series of standard solutions of a suitable saponin standard (e.g., aescin or a purified platycoside) in methanol.
-
Sample Preparation: Extract a known amount of the sample with methanol.
-
Procedure:
-
To 1 mL of the sample or standard solution, add 2 mL of acetic anhydride.
-
Cool the mixture in an ice bath for 5 minutes.
-
Carefully add 0.1 mL of concentrated sulfuric acid and mix well.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 528 nm) against a blank prepared with the same reagents.[7]
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions and use it to determine the total saponin content in the sample.
Data Presentation
Table 1: Summary of Method Validation Parameters for Platycoside Analysis by HPLC
| Parameter | Platycoside E[8] | Platycodin D[8] | Platycodin D (in plasma)[5] |
| Linearity (r²) | 0.9999 | 0.9997 | 0.9976 - 0.9993 |
| Range (µg/mL) | 0.78 - 200 | 0.78 - 200 | 0.05 - 10 |
| LOD (µg/mL) | 0.22 | 0.31 | - |
| LOQ (µg/mL) | 0.68 | 0.93 | 0.05 |
| Intra-day Precision (RSD%) | 0.40 - 4.77 | 0.88 - 3.59 | 1.0 - 8.8 (as CV%) |
| Inter-day Precision (RSD%) | 0.58 - 3.59 | 1.01 - 2.87 | - |
| Accuracy (Recovery %) | 94.63 - 104.35 | 94.11 - 122.82 | 91.3 - 108.7 (as RE%) |
Visualization
Caption: Workflow for Method Validation of this compound Analysis.
Caption: Logical Flow for Troubleshooting Analytical Issues.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 9. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. scispace.com [scispace.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
minimizing matrix effects in LC-MS analysis of 3-O-beta-D-Glucopyranosylplatycodigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-O-beta-D-Glucopyranosylplatycodigenin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Common sources of interference in biological matrices include phospholipids, salts, and endogenous metabolites.[3]
Q2: What is the most effective general strategy to minimize matrix effects?
A2: A robust sample preparation procedure is the most critical step in minimizing matrix effects.[4] Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are employed to remove interfering components from the sample before LC-MS analysis.[4][5] The choice of method depends on the nature of the analyte and the complexity of the matrix.
Q3: Which sample preparation technique is recommended for this compound in a plasma matrix?
A3: For saponins (B1172615) like this compound in plasma, both Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) have been successfully applied for related compounds. SPE, particularly with mixed-mode or reversed-phase cartridges, often provides cleaner extracts.[6] Protein precipitation with acetonitrile (B52724) is a simpler and faster alternative, though it may be less effective at removing all interfering substances.
Q4: Should I use an internal standard (IS)? If so, what kind is best?
A4: Yes, using an internal standard is highly recommended to compensate for matrix effects and variations in sample processing. The ideal choice is a stable isotope-labeled (SIL) version of this compound. Since a SIL IS may not be commercially available, a structural analog with similar chromatographic and ionization behavior can be a suitable alternative. For the related compound Platycodin D, madecassoside (B7823665) and notoginsenoside R1 have been used as internal standards.[6]
Q5: What are the typical mass spectrometry settings for analyzing platycoside saponins?
A5: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of platycoside saponins.[6][7] Quantification is typically performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[6] The selection of precursor and product ions is crucial for selectivity and is based on the fragmentation pattern of the analyte. For platycosides, fragmentation often involves the sequential loss of sugar moieties.[2][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for the analyte. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) with a cartridge specifically designed for phospholipid removal. 2. Optimize Chromatography: Adjust the gradient elution profile or change the stationary phase (e.g., from C18 to HILIC) to better separate the analyte from interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Poor peak shape (e.g., tailing, fronting, or splitting). | Matrix Overload: High concentrations of matrix components are saturating the analytical column. Inappropriate Solvent Composition: The solvent used to reconstitute the sample extract may be too strong or too weak compared to the initial mobile phase. | 1. Enhance Sample Preparation: Use a more selective sample cleanup technique like SPE. 2. Adjust Injection Volume: Reduce the volume of sample injected onto the column. 3. Solvent Matching: Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. |
| High variability in analyte response between replicate injections. | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. 3. Standard Addition: For a small number of samples, the standard addition method can be used to correct for matrix effects in each individual sample. |
| Unexpected peaks interfering with the analyte or internal standard. | Metabolites or Isomeric Compounds: The matrix may contain metabolites of the analyte or other structurally similar compounds that are not resolved chromatographically. | 1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between the analyte and interfering compounds based on their exact mass. 2. Optimize MS/MS Parameters: Select unique precursor-product ion transitions for the analyte and internal standard to minimize interference. 3. Improve Chromatographic Resolution: Modify the HPLC method (e.g., gradient, column chemistry) to separate the interfering peaks. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from methodologies used for similar triterpenoid (B12794562) saponins.[6]
-
Conditioning: Condition an Oasis® HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This is a simpler, alternative sample preparation method.
-
Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to improve peak shape and compatibility with the LC system.
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of triterpenoid saponins, providing a reference for method development and performance expectations.
Table 1: LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification
| Parameter | Typical Acceptance Criteria (FDA Guidance)[1][8][9] | Example Data for a Related Saponin (Platycodin D)[6] |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -15% to +15% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Not explicitly stated, but method was successful |
Table 2: Example MRM Transitions for Platycoside Saponins
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Platycodin D | 1223.6 | 469.2 | [6] |
| Madecassoside (IS) | 973.6 | 469.2 |[6] |
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS [mdpi.com]
- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of 3-O-beta-D-Glucopyranosylplatycodigenin and Platycodin D for Researchers and Drug Development Professionals
In the realm of natural product research, the saponins (B1172615) derived from the root of Platycodon grandiflorum, commonly known as balloon flower, have garnered significant interest for their diverse pharmacological activities. Among these, platycodin D and its glycosylated derivative, 3-O-beta-D-Glucopyranosylplatycodigenin, stand out as promising therapeutic agents. This guide provides a comprehensive comparative analysis of these two compounds, presenting their structural and physicochemical properties, biological activities with supporting experimental data, and known mechanisms of action to aid researchers and drug development professionals in their endeavors.
Structural and Physicochemical Properties
Platycodin D and this compound share a common triterpenoid (B12794562) saponin (B1150181) structure but differ in their glycosylation at the C-3 position. This structural difference influences their physicochemical properties, which in turn can affect their bioavailability and biological activity.
| Property | This compound | Platycodin D |
| Chemical Formula | C36H58O12 | C57H92O28 |
| Molecular Weight | 682.85 g/mol [1] | 1225.32 g/mol [2] |
| Appearance | White to off-white solid[3] | Powder[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[1] | Soluble in Water, DMSO, Ethanol[2] |
| Source | Roots of Platycodon grandiflorum[1][3] | Roots of Platycodon grandiflorum[4][5][6] |
Comparative Biological Activities
Both compounds exhibit a range of biological activities, with platycodin D being more extensively studied. The available data suggests that deglycosylation, the process that converts compounds like this compound to platycodin D, can enhance certain biological effects.
Anti-proliferative and Anticancer Activity
Both saponins have demonstrated the ability to inhibit the growth of cancer cells. Quantitative data, where available, is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | This compound IC50 (µM) | Platycodin D IC50 (µM) | Exposure Time (h) |
| HSC-T6 | Hepatic Stellate Cell | 13.36[7][8] | Not Reported | 48 |
| PC-3 | Prostate Cancer | Not Reported | 11.16 - 26.13[2] | 48 |
| DU145 | Prostate Cancer | Not Reported | 11.16 - 26.13[2] | 48 |
| LNCaP | Prostate Cancer | Not Reported | 11.16 - 26.13[2] | 48 |
| BEL-7402 | Hepatocellular Carcinoma | Not Reported | 37.70 ± 3.99[9] | 24 |
| PC-12 | Pheochromocytoma | Not Reported | 13.5 ± 1.2[9] | 48 |
| Caco-2 | Colorectal Adenocarcinoma | Not Reported | 24.6[10] | Not Specified |
| SGC-7901 | Gastric Adenocarcinoma | Not Reported | 18.6 ± 3.9[9] | Not Specified |
Anti-inflammatory and Antioxidant Activity
Mechanisms of Action: Signaling Pathways
The molecular mechanisms underlying the biological activities of platycodin D have been more extensively elucidated compared to this compound.
Platycodin D
Platycodin D exerts its anticancer effects through multiple signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest[5][15][16]. Its anti-inflammatory actions are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways[3][12][16].
Caption: Anticancer signaling pathways of Platycodin D.
Caption: Anti-inflammatory signaling pathways of Platycodin D.
This compound
The specific signaling pathways modulated by this compound are not as well-defined in the current literature. However, its demonstrated anti-proliferative, anti-inflammatory, and antioxidant effects suggest that it may share some common mechanisms with platycodin D, likely involving pathways that regulate cell cycle, apoptosis, and inflammatory responses. Further research is needed to delineate its precise molecular targets and signaling cascades.
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of these two compounds differ, which has implications for their potential therapeutic applications.
| Parameter | This compound | Platycodin D |
| Oral Bioavailability | Data not readily available, but generally low for saponins. | Low, due to poor permeability and degradation in the gastrointestinal tract[17]. |
| Metabolism | Likely metabolized by gut microbiota to platycodin D and other metabolites. | Undergoes microbial metabolism in the gut[18]. |
| Toxicity | Data not readily available. | Single oral dose toxicity in mice showed an LD50 > 2000 mg/kg, indicating low acute toxicity[15][16]. Subchronic toxicity studies of Platycodon grandiflorum root extract in rats also suggest a high safety margin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the key biological activities of these compounds.
Anti-proliferative Activity (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HSC-T6, PC-3, BEL-7402) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or platycodin D for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Anti-inflammatory Activity (LPS-induced Pro-inflammatory Cytokine Production in Microglia)
This assay measures the ability of a compound to inhibit the production of inflammatory mediators.
-
Cell Culture: Primary rat microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound (e.g., platycodin D) for a certain period.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This method is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.
Conclusion
Both this compound and platycodin D, saponins from Platycodon grandiflorum, exhibit promising therapeutic potential, particularly in the areas of cancer and inflammation. Platycodin D has been more extensively researched, with a wealth of data on its various biological activities and underlying molecular mechanisms. The available evidence suggests that this compound may act as a prodrug, being converted to the more active platycodin D in vivo, and may possess enhanced anti-inflammatory and antioxidant properties.
For researchers, platycodin D offers a well-characterized starting point for further investigation into its therapeutic applications. This compound, on the other hand, represents a less explored but potentially valuable compound, particularly if its pharmacokinetic profile proves to be advantageous. Further quantitative studies on the biological activities and a deeper investigation into the signaling pathways of this compound are warranted to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with platycodin D. This guide serves as a foundational resource to inform and direct future research and development efforts in this exciting area of natural product science.
References
- 1. Platycodin D Induces Tumor Growth Arrest by Activating FOXO3a Expression in Prostate Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα-ABCA1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Bioactivity of 3-O-β-ᴅ-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 6. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Improved Bioactivity of 3-O-β-D-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus | Semantic Scholar [semanticscholar.org]
- 13. Improved Bioactivity of 3-O-β-D-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. fb.cuni.cz [fb.cuni.cz]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Platycodigenin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of several key platycodigenin (B1581504) glycosides, a class of triterpenoid (B12794562) saponins (B1172615) derived from the root of Platycodon grandiflorum. These compounds have garnered significant interest for their diverse pharmacological properties. This document summarizes quantitative experimental data on their anticancer, neuroprotective, and anti-inflammatory effects, details the protocols for key assays, and visualizes the underlying molecular pathways.
Comparative Cytotoxicity (Anticancer Activity)
Several platycodigenin glycosides exhibit potent cytotoxic effects against various human cancer cell lines. Notably, Platycodin D (PD), Deapioplatycodin D (dPD), and Platycodin D2 show significant inhibitory activity.[1][2] PD, in particular, is one of the most studied saponins and has been shown to induce cell death through multiple mechanisms, including the activation of apoptotic and autophagic pathways.[2][3]
Data Presentation: Table 1
The following table summarizes the effective dose (ED50) values for several platycosides against a panel of human tumor cell lines. The data indicates that glycosides lacking the apiose sugar moiety at the C-28 position (Deapioplatycodin D, Platycodin D2, Platycodin D) demonstrate potent cytotoxicity.[1]
| Glycoside | Cell Line | Cancer Type | ED50 (µg/mL)[1] |
| Platycodin D2 | A549 | Non-small cell lung | ca. 4 - 18 |
| SK-OV-3 | Ovary | ca. 4 - 18 | |
| SK-MEL-2 | Melanoma | ca. 4 - 18 | |
| XF498 | Central Nerve System | ca. 4 - 18 | |
| HCT-15 | Colon | ca. 4 - 18 | |
| Deapioplatycodin D | A549 | Non-small cell lung | ca. 4 - 18 |
| SK-OV-3 | Ovary | ca. 4 - 18 | |
| SK-MEL-2 | Melanoma | ca. 4 - 18 | |
| XF498 | Central Nerve System | ca. 4 - 18 | |
| HCT-15 | Colon | ca. 4 - 18 | |
| Platycodin D | A549 | Non-small cell lung | ca. 4 - 18 |
| SK-OV-3 | Ovary | ca. 4 - 18 | |
| SK-MEL-2 | Melanoma | ca. 4 - 18 | |
| XF498 | Central Nerve System | ca. 4 - 18 | |
| HCT-15 | Colon | ca. 4 - 18 |
Comparative Neuroprotective Activity
Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with neurodegenerative diseases. Studies comparing different platycosides have revealed that Platycodin A (PA) possesses significant neuroprotective properties, while others, including Platycodin D, are largely ineffective in this context.[4][5]
Data Presentation: Table 2
The data below shows the comparative effect of four platycodigenin glycosides on the viability of primary cultured rat cortical cells exposed to glutamate-induced toxicity. Platycodin A demonstrated a marked, dose-dependent neuroprotective effect, achieving over 50% cell viability at a concentration of 10 µM.[4][5]
| Compound | Concentration (µM) | Cell Viability (%)[4][5] |
| Control | - | 100 |
| Glutamate-treated | 100 | 0 |
| Platycodin A | 0.1 | 13.6 ± 0.4 |
| 1 | 32.5 ± 4.8 | |
| 10 | 52.4 ± 3.8 | |
| Platycodin C | 0.1 | 11.6 ± 2.8 |
| 1 | 20.3 ± 2.5 | |
| 10 | 16.3 ± 2.1 | |
| Platycodin D | 0.1 | 16.5 ± 2.7 |
| 1 | 21.6 ± 2.1 | |
| 10 | 26.5 ± 3.7 | |
| Deapioplatycodin D | 0.1 | 22.3 ± 3.8 |
| 1 | 21.2 ± 1.3 | |
| 10 | 26.5 ± 2.0 |
Comparative Anti-inflammatory Activity
Platycodigenin glycosides are well-documented for their anti-inflammatory effects. Platycodin D and Platycodin D3, in particular, have been shown to inhibit the production of nitric oxide (NO) in activated RAW 264.7 macrophage cells.[6] The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[7] By preventing the degradation of the inhibitory protein IκBα, Platycodin D blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[7]
Key Signaling Pathways and Workflows
Understanding the molecular pathways modulated by these glycosides is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the key anti-inflammatory and anticancer signaling pathways, as well as a general experimental workflow.
Caption: Platycodin D inhibits the NF-κB pathway by preventing IκBα degradation.
Caption: Platycodin D inhibits the PI3K/Akt pathway, a key regulator of cell survival.
References
- 1. Isolation of a new saponin and cytotoxic effect of saponins from the root of Platycodon grandiflorum on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 3-O-beta-D-Glucopyranosylplatycodigenin, a key saponin (B1150181) derived from Platycodon grandiflorum, against other alternative anti-inflammatory agents. The information is supported by experimental data to validate its performance and potential as a therapeutic candidate.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin found in the roots of Platycodon grandiflorum (Jie Geng), a plant widely used in traditional Asian medicine to treat respiratory ailments like bronchitis, asthma, and sore throat.[1] Saponins (B1172615) from this plant, collectively known as platycosides, are recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immune-enhancing effects.[1][2]
Recent research has focused on biotransformed extracts of Platycodon grandiflorum root (BT-PGR), which are rich in 3-O-β-D-glucopyranosyl platycosides.[3] This biotransformation, often using enzymes like pectinase (B1165727) or β-glucosidase, alters the glycosidic chains of complex saponins (like Platycoside E or Platycodin D) to produce compounds such as this compound.[3][4][5] Studies suggest that this deglycosylation can enhance the bioactivity of the parent compounds, leading to more potent anti-inflammatory effects.[4][5]
The primary mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways. They have been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][6][7] This is achieved by inhibiting the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[3][6][8] Furthermore, evidence suggests they also activate the protective PI3K/Nrf2/HO-1 signaling pathway.[3][8]
Comparative Performance Analysis
The anti-inflammatory efficacy of this compound and its related extracts is best understood when compared with its precursor saponins, other natural compounds, and standard pharmaceutical drugs.
In Vitro Anti-inflammatory Activity
The most common in vitro model for assessing anti-inflammatory activity uses murine macrophage cell lines (e.g., RAW264.7) or alveolar macrophages (e.g., NR8383) stimulated with LPS, a component of gram-negative bacteria that triggers a strong inflammatory response.[1][3][9] The tables below summarize the inhibitory effects of various compounds on the production of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound/Extract | Cell Line | Concentration | % Inhibition of NO | % Inhibition of PGE2 | Reference |
| BT-PGR Extract (rich in 3-O-beta-D-Glucopyranosylplatycosides) | NR8383 | 10% (v/v) | Significant Inhibition | Not Reported | [3] |
| Platycodin D (PD) | RAW264.7 | 20 µM | Significant Inhibition | Not Reported | [6] |
| Prosapogenin (B1211922) D Methyl Ester (PrsDMe) (from PD) | RAW264.7 | 10 µM | ~60% | ~55% | [10] |
| Timosaponin BIII (Saponin) | N9 Microglial | 11.91 µM (IC50) | 50% | Not Reported | [11] |
| Gnetumoside A (Saponin) | RAW264.7 | 14.10 µM (IC50) | 50% | Not Reported | [12] |
| Dexamethasone (B1670325) (Positive Control) | RAW264.7 | 13.35 µM (IC50) | 50% | Not Reported | [12] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (LPS-induced)
| Compound/Extract | Cell Line | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |
| BT-PGR Extract (rich in 3-O-beta-D-Glucopyranosylplatycosides) | NR8383 | 10% (v/v) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [3] |
| Platycodin D (PD) | Rat Microglia | 20 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [6][7] |
| Timosaponin BIII (Saponin) | N9 Microglial | 20 µM | Significant Inhibition | Significant Inhibition | Not Reported | [11] |
| Curcumin (Polyphenol) | General | N/A | Downregulates secretion | Downregulates secretion | Downregulates secretion | [13] |
Note: "Significant Inhibition" indicates that the studies reported a statistically significant reduction but did not provide specific percentage or IC50 values in the abstracts reviewed.
In Vivo Anti-inflammatory Activity
In vivo models are crucial for validating the therapeutic potential of anti-inflammatory compounds. Common models include carrageenan-induced paw edema and TPA-induced ear edema in rodents, which measure the ability of a compound to reduce acute inflammation.[14][15]
Table 3: Efficacy in In Vivo Models of Acute Inflammation
| Compound | Model | Administration | Dose | % Inhibition of Edema | Reference |
| Prosapogenin D Methyl Ester (PrsDMe) | Carrageenan-induced paw edema (mice) | Oral | 10 mg/kg | ~45% (at 4h) | [10] |
| Polygala Saponins | Carrageenan-induced paw edema (mice) | N/A | N/A | Significant Effect | [15] |
| Myricetin-3-O-beta-D-glucuronide (MGL) | Carrageenan-induced paw edema (rats) | Oral | 15 µg/kg (ED50) | 50% | [16] |
| Indomethacin (B1671933) (Positive Control) | Carrageenan-induced paw edema (rats) | Oral | 10 mg/kg (ED50) | 50% | [16] |
Signaling Pathways and Experimental Workflows
Inflammatory Signaling Pathways
LPS-induced inflammation in macrophages is primarily mediated by the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways lead to the transcription of genes encoding pro-inflammatory mediators. 3-O-beta-D-Glucopyranosylplatycosides exert their anti-inflammatory effects by intervening in these pathways.
Caption: General LPS-induced inflammatory signaling pathway.
Mechanism of Action for Platycosides
3-O-beta-D-Glucopyranosylplatycosides and related compounds inhibit inflammation by blocking NF-κB and MAPK activation.[3][8] Additionally, they promote an anti-inflammatory and antioxidant response by activating the PI3K/Nrf2/HO-1 pathway.[3][8]
Caption: Dual anti-inflammatory mechanism of platycosides.
Standard Experimental Workflow
The workflow for in vitro screening of anti-inflammatory compounds is a standardized process to ensure reproducibility and comparability of data.
Caption: In vitro workflow for anti-inflammatory screening.
Detailed Experimental Protocols
Cell Culture and Treatment
Murine macrophage cells (e.g., RAW264.7 or NR8383) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 24-well for cytokine assays) and allowed to adhere for 24 hours. Before stimulation, cells are pre-treated with various concentrations of the test compound (e.g., 3-O-beta-D-Glucopyranosylplatycoside) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, from E. coli O111:B4) to a final concentration of 1 µg/mL and incubating for an additional 18-24 hours.[3][9]
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibitory effects are not due to cytotoxicity, cell viability is assessed. After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate and incubated for 4 hours at 37°C. The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader.[1]
Nitric Oxide (NO) Measurement (Griess Assay)
The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.[3]
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatants are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]
Western Blot Analysis
To analyze the expression of key proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, total and phosphorylated forms of MAPKs (ERK, p38, JNK), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]
In Vivo Carrageenan-Induced Paw Edema
Male Wistar rats or mice are administered the test compound orally (p.o.) one hour before the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group. A standard NSAID like indomethacin is used as a positive control.[16][17]
Conclusion
The available evidence strongly supports the anti-inflammatory activity of this compound and related biotransformed platycosides. Data from in vitro studies demonstrate a potent ability to inhibit the production of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.[3] This activity is mechanistically linked to the suppression of the canonical NF-κB and MAPK signaling pathways, which are critical drivers of the inflammatory process.[3][8]
Comparatively, the efficacy of these deglycosylated saponins appears to be potent, in some cases rivaling or exceeding that of their more complex precursors and other natural compounds.[4][5] While direct quantitative comparisons with standard drugs like dexamethasone show that higher concentrations of the saponins may be needed to achieve similar effects, their natural origin and multi-target mechanism of action make them compelling candidates for further development. In vivo studies, although less numerous for this specific compound, corroborate the in vitro findings, demonstrating significant anti-edema effects in acute inflammation models.[10]
For drug development professionals, this compound represents a promising lead compound. Future research should focus on pharmacokinetic and toxicological profiling, as well as efficacy studies in chronic inflammatory disease models, to fully elucidate its therapeutic potential.
References
- 1. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity | MDPI [mdpi.com]
- 2. pnfs.or.kr [pnfs.or.kr]
- 3. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 7. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo anti-inflammatory activity of saponins from Bupleurum rotundifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiinflammatory activity of Polygala japonica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Platycodigenin Saponin Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
The extraction of platycodigenin (B1581504) saponins (B1172615) from their natural sources, primarily the roots of Platycodon grandiflorus, is a critical first step for research into their diverse pharmacological activities. The choice of extraction method significantly impacts the yield, purity, and ultimately the biological activity of the obtained saponins. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Methods
The efficiency of saponin (B1150181) extraction is influenced by numerous factors, including the solvent, temperature, time, and the physical nature of the extraction process. Modern techniques often employ energy sources like ultrasound and microwaves to enhance extraction yields and reduce processing times compared to conventional methods. The following table summarizes quantitative data from various studies on different extraction methods for platycodigenin saponins.
| Extraction Method | Key Parameters | Total Saponin Yield / Platycodin D Yield | Source |
| Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) | Solvent: 0.8 mol·L−1 [C₄mim]Br; Solid-liquid ratio: 1:40 (g·mL−1); Ultrasonic power: 500 W; Temperature: 40°C; Time: 40 min | Total Saponins: 1.45 ± 0.02 mg·g−1; Platycodin D: 1.36 mg·g−1 | [1] |
| Ultrasound-Assisted Extraction (UAE) with Polyethylene (B3416737) Glycol (PEG) | Solvent: 10% PEG (PEG200-PEG400, 1:1); Liquid-to-material ratio: 24 mL/g; Ultrasonic power: 288 W; Time: 44 min; Temperature: 30°C | Platycodin D: 5.22 ± 0.13 mg/g | [2] |
| Mechanochemical-Assisted Extraction | Grinding with NaOH (5% reagent/material ratio) for 5 min; Extraction with water at room temperature for 20 min; Material/water ratio: 1:30 g/mL | Platycodin D: 7.16 ± 0.14 mg/g | [3] |
| Soxhlet Extraction | Not specified | Platycodin D: 4.18 ± 0.11 mg/g | [3] |
| Superfine Grinding Extraction | Not specified | Platycodin D: 3.26 ± 0.12 mg/g | [3] |
| Enzyme-Assisted Extraction (EAE) | Solid-liquid ratio: 1:5; Time: 3 hours; Enzyme concentration: 0.55% | Total Saponins: 115.794 mg/mL (Note: units differ) | [4] |
| Microwave-Assisted Extraction (MAE) | Ethanol concentration: 40%; Soaking time: 3 h; Particle size: 80–100 mesh; Time: 13 min; Solvent-solid ratio: 19 mL/g; Microwave power: 425 W | Saponins: 280.55 ± 6.81 mg/g (from Sapindus mukorossi) | [5] |
| Conventional Solvent Extraction | 70% Methanol, ultrasonic extraction at 25°C for 30 min (3 times) | Showed highest efficiency compared to methanol, ethanol, and water | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for some of the key extraction methods cited in the comparative data.
Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) Protocol
This method utilizes ionic liquids in conjunction with ultrasound to enhance the extraction of saponins.
-
Sample Preparation: The roots of Platycodon grandiflorum are dried, powdered, and sieved.
-
Extraction Solvent: A 0.8 mol·L−1 solution of [C₄mim]Br is prepared.
-
Extraction Process:
-
Mix the powdered plant material with the ionic liquid solvent at a solid-liquid ratio of 1:40 (g·mL−1).
-
Place the mixture in an ultrasonic bath and sonicate at a power of 500 W.
-
Maintain the temperature at 40°C for an extraction duration of 40 minutes.[1]
-
-
Post-Extraction: The extract is centrifuged, and the supernatant containing the saponins is collected for further analysis.
Ultrasound-Assisted Extraction (UAE) with Polyethylene Glycol (PEG) Protocol
This enhanced UAE method employs PEG as an additive to improve extraction efficiency.
-
Sample Preparation: Air-dried and powdered roots of Platycodon grandiflorum are used.
-
Extraction Solvent: A 10% solution of polyethylene glycol (a 1:1 mixture of PEG200 and PEG400) in water is prepared.
-
Extraction Process:
-
Combine the powdered root material with the PEG solution at a liquid-to-material ratio of 24 mL/g.
-
Subject the mixture to ultrasonic irradiation at a power of 288 W for 44 minutes.
-
Maintain the reaction temperature at 30°C.[2]
-
-
Recovery: The extract is filtered, and the filtrate is collected for saponin quantification.
Mechanochemical-Assisted Extraction Protocol
This method involves the use of mechanical force to facilitate extraction.
-
Sample Preparation: Dried roots of Platycodon grandiflorum are ground.
-
Mechanochemical Treatment:
-
The ground plant material is mixed with NaOH at a 5% reagent to material ratio.
-
The mixture is ground in a planetary ball mill for 5 minutes.
-
-
Extraction Process:
-
The treated material is extracted with water at a 1:30 g/mL material to water ratio.
-
The extraction is carried out at room temperature for 20 minutes.
-
The pH of the extract is adjusted to 3.5.[3]
-
-
Final Steps: The solution is filtered, and the supernatant is analyzed for platycodin D content.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in saponin extraction and their subsequent biological effects, the following diagrams illustrate a typical extraction workflow and a key signaling pathway modulated by platycodigenin saponins.
Caption: A typical workflow for ultrasound-assisted extraction of platycodigenin saponins.
References
A Comparative Analysis of 3-O-beta-D-Glucopyranosylplatycodigenin and Other Triterpenoid Saponins in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, saponins (B1172615), a diverse group of glycosides, have demonstrated significant anticancer potential. This guide provides a detailed comparison of the anticancer activities of 3-O-beta-D-Glucopyranosylplatycodigenin and other prominent triterpenoid (B12794562) saponins: Platycodin D, Ginsenoside Rg3, Dioscin, and Saikosaponin D.
It is important to note that while this compound has been identified as an oleanane-type triterpenoid from the roots of Platycodon grandiflorum, publicly available data on its specific anticancer activities against various cancer cell lines is limited. One study reports an anti-proliferative IC50 of 13.36 μM against the HSC-T6 cell line, which is a hepatic stellate cell line and not a cancer cell line[1][2]. Due to this data gap, this guide will heavily reference the closely related and extensively studied saponin (B1150181) from the same plant, Platycodin D, as a proxy for the potential anticancer activities of its glycoside derivative.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of these saponins has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the reported IC50 values for Platycodin D, Ginsenoside Rg3, Dioscin, and Saikosaponin D.
Table 1: IC50 Values of Platycodin D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 11.16 - 26.13 | 48 |
| DU145 | Prostate Cancer | 11.16 - 26.13 | 48 |
| LNCaP | Prostate Cancer | 11.16 - 26.13 | 48 |
| U251 | Glioma | ~40.8 | 48 |
| NOZ | Gallbladder Cancer | ~10 | 48 |
| GBC-SD | Gallbladder Cancer | ~10 | 48 |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not Specified |
| Hep3B | Hepatocellular Carcinoma | Concentration-dependent inhibition | Not Specified |
Table 2: IC50 Values of Ginsenoside Rg3 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Breast Cancer | 80 | 48 |
| HepG2 | Hepatocellular Carcinoma | 45 (LD50) | Not Specified |
Table 3: IC50 Values of Dioscin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-468 | Breast Cancer | 1.53 | Not Specified |
| MCF-7 | Breast Cancer | 4.79 | Not Specified |
| H1650 | Lung Adenocarcinoma | 1.7 | 48 |
| PC9GR | Lung Adenocarcinoma | 2.1 | 48 |
| CL97 | Lung Adenocarcinoma | 4.1 | 48 |
| H1975 | Lung Adenocarcinoma | 4.3 | 48 |
| LNCaP | Prostate Cancer | 2.03 - 2.86 | 12-48 |
Table 4: IC50 Values of Saikosaponin D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 3.57 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | 8.46 | Not Specified |
| MCF-7 | Breast Cancer | 7.31 | 48 |
| T-47D | Breast Cancer | 9.06 | 48 |
| DU145 | Prostate Cancer | 10 | 24 |
Modulation of Signaling Pathways in Cancer
Saponins exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and metastasis.
Platycodin D
Platycodin D has been shown to induce apoptosis, cell cycle arrest, and autophagy, while inhibiting angiogenesis and metastasis by targeting multiple signaling pathways.[3] It can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.[4] Furthermore, it activates pro-apoptotic pathways such as the JNK and p38 MAPK pathways and promotes the degradation of the oncoprotein c-Myc.
References
- 1. Ginsenoside Rg3 enhances the radiosensitivity of lung cancer A549 and H1299 cells via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-O-beta-D-Glucopyranosylplatycodigenin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-ELSD and UPLC-QTOF/MS for the Quantification of a Key Saponin (B1150181).
The accurate and precise quantification of 3-O-beta-D-Glucopyranosylplatycodigenin, a bioactive triterpenoid (B12794562) saponin isolated from the roots of Platycodon grandiflorum, is critical for quality control, pharmacokinetic studies, and the overall development of new therapeutics. The selection of an appropriate analytical method is a pivotal step in ensuring data reliability. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).
While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes validation data from studies on platycosides and structurally related saponins (B1172615) to offer a robust comparison. This will aid researchers in selecting the most suitable method based on their specific analytical requirements, such as sensitivity, selectivity, and throughput.
Quantitative Data Summary
The performance of an analytical method is determined by a range of validation parameters. The following tables summarize typical performance characteristics of HPLC-ELSD and UPLC-QTOF/MS for the analysis of platycosides, offering a clear comparison to inform method selection.
Table 1: Comparison of Method Validation Parameters for Platycoside Analysis
| Validation Parameter | HPLC-ELSD (Representative Data) | UPLC-QTOF/MS (Representative Data) | Key Insights |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.22 µg/mL (for Platycoside E) | Significantly lower than HPLC-ELSD (in the ng/mL or sub-ng/mL range) | UPLC-QTOF/MS offers substantially higher sensitivity, making it ideal for trace-level quantification. |
| Limit of Quantification (LOQ) | 0.31 µg/mL (for Platycodin D) | Significantly lower than HPLC-ELSD (in the ng/mL range) | The lower LOQ of UPLC-QTOF/MS is crucial for applications requiring high sensitivity, such as pharmacokinetic studies. |
| Precision (%RSD) | Intra-day: 0.58 - 3.59% Inter-day: 0.4 - 4.77%[1] | Typically < 15% | Both methods offer good precision, with HPLC-ELSD often showing very low variability for well-established methods. |
| Accuracy (% Recovery) | Intra-day: 94.02 - 115.73% Inter-day: 94.11 - 122.82%[1] | Typically within 85 - 115% | Both methods provide acceptable accuracy for quantitative analysis. |
| Specificity | Moderate; relies on chromatographic separation. Potential for co-elution with structurally similar compounds. | High; based on both retention time and mass-to-charge ratio (m/z) of the analyte and its fragments. | UPLC-QTOF/MS provides superior specificity, minimizing the risk of interference from matrix components or other closely related saponins. |
| Analysis Time | Longer run times (e.g., 60 minutes)[2] | Shorter run times (e.g., 15 minutes)[2] | UPLC technology allows for significantly faster separations and higher sample throughput. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation of any analytical method. Below are representative methodologies for the quantification of platycosides using HPLC-ELSD and UPLC-QTOF/MS.
Sample Preparation (General Protocol for Plant Material)
-
Drying and Pulverization: The roots of Platycodon grandiflorum are dried to a constant weight and then pulverized into a fine powder to maximize the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or aqueous ethanol, often with the aid of ultrasonication or reflux to enhance extraction efficiency.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances and enrich the saponin fraction.
-
Final Preparation: The extract is filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection into the chromatography system.
HPLC-ELSD Analysis Protocol (Representative)
This protocol is based on a validated method for the simultaneous determination of ten major saponins in Platycodi Radix[2].
-
Instrumentation: A standard HPLC system equipped with an autosampler, a column oven, and an evaporative light scattering detector.
-
Chromatographic Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-6 min, 10-15% B; 6-50 min, 15-25% B; 50-60 min, 25-47.5% B[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
UPLC-QTOF/MS Analysis Protocol (Representative)
This protocol is based on a method for the global profiling of metabolites in Platycodon grandiflorum[2].
-
Instrumentation: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Settings (Negative Ion Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 300 °C.
-
Cone Gas Flow: 30 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Acquisition Mode: Full scan mode to detect precursor ions and MS/MS mode to obtain fragmentation patterns for structural elucidation.
-
Visualizing the Workflow
To better illustrate the logical flow of a cross-validation study and the individual analytical workflows, the following diagrams are provided.
References
- 1. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 2. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 3-O-beta-D-Glucopyranosylplatycodigenin and its Aglycone, Platycodigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the triterpenoid (B12794562) saponin (B1150181) 3-O-beta-D-Glucopyranosylplatycodigenin and its aglycone, platycodigenin (B1581504). This analysis is based on available experimental data and aims to elucidate the structure-activity relationship, providing valuable insights for research and drug development.
At a Glance: Key Differences in Bioactivity
The presence of a single glucose moiety at the C-3 position of the platycodigenin backbone significantly influences its biological activity. While direct comparative studies across all biological endpoints are limited, the existing data suggests a nuanced relationship where the glycoside and aglycone exhibit superior efficacy in different contexts. Generally, deglycosylation of more complex platycoside saponins (B1172615) tends to enhance their bioactivity, suggesting that simpler glycosides or the aglycone may possess greater potency in certain assays. For instance, studies on the antioxidant capacity have shown that the aglycone, platycodigenin, is a more potent scavenger of peroxynitrite than its glycosylated counterparts. Conversely, the presence of sugar moieties can influence activities such as peroxyl radical scavenging and hemolytic effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and platycodigenin. It is important to note that a direct comparison of IC50 values is challenging due to the lack of studies testing both compounds side-by-side in the same assays.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value |
| This compound | HSC-T6 (hepatic stellate cell line) | Anti-proliferative | 13.36 μM[1] |
| Platycodigenin | Not available | Not available | Not available |
Table 2: Antioxidant Activity Data
| Compound | Assay | Relative Activity (compared to GSH) |
| Platycodigenin | Peroxynitrite Scavenging | 2.35-fold[2][3] |
| Platycodin D (a more complex glycoside) | Peroxynitrite Scavenging | 1.02-fold[2][3] |
| Platycodigenin | Peroxyl Radical Scavenging | Lower than Platycodin D |
| Platycodin D (a more complex glycoside) | Peroxyl Radical Scavenging | Higher than Platycodigenin[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate the efficacy of saponins.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or platycodigenin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Pre-treat the transfected cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess pathway activation.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key concepts related to the comparison of this compound and its aglycone.
Caption: Metabolic conversion of complex platycosides to simpler forms and the aglycone.
References
A Comparative Analysis of the Antioxidant Activity of Platycosides
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Platycoside Antioxidant Performance with Supporting Experimental Data
Platycosides, a group of triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Platycodon grandiflorum, have garnered significant interest for their diverse pharmacological activities, including potent antioxidant effects. This guide provides a comparative study of the antioxidant activity of various platycosides, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of different platycosides varies depending on their chemical structure, particularly the nature of the aglycone and the number and type of sugar residues attached. The following table summarizes the available quantitative data from Total Oxidant-Scavenging Capacity (TOSC) assays, which measure the capacity of a compound to neutralize peroxyl radicals and peroxynitrite.
| Platycoside Derivative | Antioxidant Activity against Peroxyl Radicals (sTOSC/mM) | Antioxidant Activity against Peroxynitrite (fold of GSH) |
| Platycodin D (PD) | 324.4 ± 31.4[1] | 1.02[1] |
| Polygalacic acid | 229.0 ± 30.2[1] | No scavenging capacity[1] |
| Platycodigenin | 199.1 ± 43.2[1] | 2.35[1] |
| Deapioplatycoside E | 162.3 ± 24.5[1] | 1.27[1] |
| Platycoside E | 117.3 ± 43.9[1] | 0.75[1] |
| Glutathione (B108866) (GSH) - Control | 378.0 ± 66.9[1] | 1.00[1] |
Note: Higher sTOSC values indicate greater antioxidant activity against peroxyl radicals. For peroxynitrite scavenging, values are expressed relative to the activity of glutathione (GSH).
While specific IC50 values for individual platycosides from DPPH, ABTS, and FRAP assays are not consistently available across comparative studies, research on Platycodon grandiflorum extracts (PGE) demonstrates significant radical scavenging capabilities. For instance, one study reported that a PGE showed DPPH and ABTS free radical scavenging rates of 98.03% and 84.30%, respectively[2][3]. This suggests that the constituent platycosides are major contributors to this antioxidant potential. The general trend observed is that a decrease in the number of sugar residues attached to the aglycone tends to increase the antioxidant activity[4].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the replication and validation of research findings. Below are standard protocols for the DPPH, ABTS, and FRAP assays that can be adapted for the analysis of platycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the platycoside sample (dissolved in a suitable solvent like methanol or ethanol) with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the platycoside sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Mix a small volume of the platycoside sample with the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are typically expressed as micromoles of Fe²⁺ equivalents per gram of sample.
Signaling Pathways and Experimental Workflows
The antioxidant effects of platycosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
Nrf2/HO-1 Signaling Pathway Activation by Platycodin D
Platycodin D has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like Platycodin D, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Caption: Nrf2/HO-1 pathway activation by Platycodin D.
NF-κB Signaling Pathway Inhibition by Platycosides
Chronic inflammation is closely linked to oxidative stress. Platycoside saponins have been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Platycosides can interfere with this process, thereby reducing the inflammatory response.
Caption: NF-κB signaling inhibition by platycosides.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant activity of platycosides using common in vitro assays.
Caption: General workflow for antioxidant activity assessment.
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Reference Standards for 3-O-beta-D-Glucopyranosylplatycodigenin Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of saponins (B1172615), particularly 3-O-beta-D-Glucopyranosylplatycodigenin, the selection of a high-quality reference standard is paramount for accurate quantification and identification. This guide provides a comparative overview of commercially available reference standards and outlines detailed experimental protocols for their analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Commercially Available Reference Standards
| Supplier | Product Name | Purity | Format | Storage |
| MedchemExpress | This compound | ≥98% | Powder | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| Chemfaces | This compound | ≥98% | Powder | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
| MySkinRecipes | 3-O-β-D-Glucopyranosylplatycodigenin | 98% | Powder | -20°C, sealed, dry.[3] |
Note: It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides detailed information on the purity, identity, and characterization methods used for the specific lot of the reference standard.
Alternative Reference Standards for Saponin (B1150181) Analysis
In the absence of a certified reference material for every saponin, researchers may consider using other well-characterized saponins as alternative or internal standards, especially for method development and semi-quantitative analysis. The choice of an alternative standard should be based on structural similarity and availability.
| Alternative Standard | Class | Supplier | Purity |
| Ginsenoside Rb1 | Triterpenoid Saponin | Various | High Purity Available |
| Ursolic Acid | Triterpenoid | Various | High Purity Available |
| Hederagenin | Triterpenoid Saponin | Various | High Purity Available |
Experimental Protocols for Analysis
Accurate analysis of this compound requires robust and validated analytical methods. The following protocols for HPLC, LC-MS, and NMR are based on established methodologies for saponin analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of saponins.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 15-30% B
-
20-40 min: 30-60% B
-
40-45 min: 60-90% B
-
45-50 min: 90% B (hold)
-
50-55 min: 90-15% B
-
55-60 min: 15% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV: 205 nm (as saponins have weak UV chromophores)
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 70°C, Gas flow rate 1.5 L/min.
-
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh the this compound reference standard.
-
Dissolve in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
References
Assessing the Purity of Synthetic vs. Natural 3-O-beta-D-Glucopyranosylplatycodigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of synthetically derived and naturally sourced 3-O-beta-D-Glucopyranosylplatycodigenin. Understanding the potential impurities inherent to each production method is critical for interpreting research data and for the development of safe and effective therapeutic agents. This document outlines the key differences, presents hypothetical purity data, and details the necessary experimental protocols for rigorous purity assessment.
Introduction: Synthetic versus Natural Origin
This compound is a bioactive triterpenoid (B12794562) saponin (B1150181) of significant interest in pharmaceutical research. It can be obtained through two primary routes: extraction and purification from the roots of Platycodon grandiflorum (a natural source) or through multi-step chemical synthesis. The origin of the compound dictates its likely impurity profile, which can have significant implications for its biological activity and safety.
-
Natural this compound: Isolated from a complex biological matrix, it is often co-purified with structurally similar saponins (B1172615) (platycosides). The presence of these related compounds is a key consideration.
-
Synthetic this compound: Produced through a controlled chemical process. Impurities in the synthetic product typically arise from starting materials, reagents, reaction by-products, and stereoisomers formed during the synthesis.
Data Presentation: A Comparative Overview of Purity
The following table provides a summary of the expected purity and impurity profiles for this compound from both natural and synthetic sources. It is important to note that while commercial suppliers of the natural compound often claim a purity of ≥98%[1], the purity of a synthetic batch is highly dependent on the specific process and purification methods employed.
| Parameter | Natural Source | Synthetic Route |
| Typical Purity | ≥98%[1] | Potentially >99% |
| Common Major Impurities | Other platycoside saponins, isomers | Unreacted starting materials, reaction by-products |
| Common Minor Impurities | Residual plant metabolites (e.g., pigments, lipids) | Residual reagents, catalysts, solvents, and stereoisomers (e.g., the α-anomer) |
| Batch-to-Batch Consistency | Potentially variable due to factors such as plant origin, harvest time, and extraction conditions | Generally high, with a well-defined and controlled process |
Experimental Protocols for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive assessment of purity and the identification of any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
HPLC is the cornerstone for determining the purity of this compound by separating the main compound from its impurities.
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) is common for separating saponins.
-
Detection: UV detection at approximately 210 nm is suitable for compounds lacking a strong chromophore. ELSD is a universal detection method that can be used for non-UV active compounds.
-
Purity Calculation: The purity is generally calculated as the area percentage of the main peak relative to the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the structural elucidation of impurities.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) is typically used, and data can be acquired in both positive and negative ion modes to maximize information.
-
Analysis: The accurate mass measurements of impurity peaks allow for the determination of their elemental composition. Fragmentation patterns (MS/MS) provide further structural information for identification. This is particularly useful for distinguishing between different platycoside isomers in natural extracts[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and for identifying any major impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated solvents such as methanol-d4 (B120146) (CD3OD) or pyridine-d5 (B57733) are commonly used.
-
Key Experiments:
-
¹H NMR: Provides information on the proton environment, including the characteristic anomeric proton signal of the β-glucose moiety.
-
¹³C NMR: Shows the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule, including the position of the glycosidic linkage.
-
Visualizing Workflows and Concepts
Experimental Workflow for Purity Assessment
Caption: A streamlined workflow for the comprehensive purity assessment of this compound.
Conceptual Comparison of Impurity Origins
Caption: A diagram illustrating the distinct origins of potential impurities in natural versus synthetic this compound.
Conclusion
The selection of either natural or synthetic this compound should be guided by the specific requirements of the intended application. While natural sources provide a readily available supply, the potential for co-eluting, structurally related impurities and batch-to-batch variability must be carefully managed. A synthetic approach, on the other hand, offers the potential for higher purity and consistency, but with a different set of potential impurities that must be rigorously excluded.
Regardless of the source, a comprehensive analytical characterization using the methods described in this guide is imperative to ensure the quality, safety, and efficacy of this compound in any research or drug development program.
References
Safety Operating Guide
Safe Disposal of 3-O-beta-D-Glucopyranosylplatycodigenin: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-O-beta-D-Glucopyranosylplatycodigenin, ensuring compliance with general laboratory safety standards. As specific toxicological properties for this compound may not be fully investigated, it is prudent to treat it as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory Protection | NIOSH-approved respirator (if creating dust)[1] |
Step-by-Step Disposal Procedure
The disposal of this compound, like most laboratory chemicals, is governed by federal, state, and local regulations. It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Classification
Treat this compound as chemical waste. Unless explicitly confirmed to be non-hazardous by your institution's EHS department, all chemical waste should be considered hazardous.
Step 2: Waste Collection and Segregation
-
Solid Waste: Carefully collect the solid this compound, avoiding dust formation.[1] Place the collected solid into a clean, dry, and properly labeled container.[1] The container should be compatible with the chemical and have a secure lid.
-
Solutions: Do not dispose of solutions containing this compound down the drain. Collect liquid waste in a clearly labeled, leak-proof container.
-
Contaminated Labware: Any items such as gloves, weighing paper, or pipette tips that come into contact with the compound should be collected and disposed of as solid hazardous waste.
Step 3: Waste Container Labeling
Proper labeling of hazardous waste containers is critical for safety and compliance. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazard(s) associated with the waste (e.g., "Irritant," if applicable, or "Caution: Chemical Waste")
Step 4: Storage of Waste
Store waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated. Liquid waste containers should be kept in secondary containment to prevent spills.
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation.
Step 6: Decontamination of Empty Containers
-
Triple rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing and allowing the container to dry, deface or remove the original label.
-
The decontaminated container can then typically be disposed of as regular trash, but confirm this with your institution's EHS guidelines.
Disposal Workflow
Caption: A workflow diagram for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
